GNF7686
Description
Properties
IUPAC Name |
2-ethyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGICQBHQLMRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of A9: A Potent Small-Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of A9, a novel and potent small-molecule inhibitor of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) protein-protein interaction. The information presented is collated from primary research and is intended to provide a comprehensive resource for professionals in the field of drug discovery and development.
Introduction: Targeting the PD-1/PD-L1 Pathway
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that plays a central role in tumor immune evasion.[1][2] PD-L1, often overexpressed on the surface of tumor cells, binds to the PD-1 receptor on activated T cells, leading to the suppression of the anti-tumor immune response.[1][2] The blockade of this interaction has emerged as a highly successful strategy in cancer immunotherapy. While monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success, they are associated with limitations such as poor oral bioavailability, long half-life, and high production costs.[1] This has spurred the development of small-molecule inhibitors that can overcome these challenges.[1]
Compound A9 is a promising small-molecule inhibitor that has demonstrated excellent inhibitory activity against the PD-1/PD-L1 interaction.[1][2] This guide will detail the discovery process, from initial design to biological characterization, and provide a comprehensive overview of its synthesis.
Discovery and Design Rationale
A9 was developed through a structural simplification strategy, using a known Bristol Myers Squibb (BMS) compound as a starting point.[1] The design of A9 and its analogs focused on improving drug-like properties by considering structural indices such as molecular weight (MW), lipophilicity (ALogP), and polar surface area (PSA).[2] The core scaffold of A9 is a 2-(2-methyl-[1,1′-biphenyl]-3-yl) pyridine derivative.[2]
The discovery workflow involved a multi-stage process, beginning with the rational design of a library of compounds based on the lead scaffold. These compounds were then synthesized and subjected to a battery of in vitro and cell-based assays to determine their biological activity and mechanism of action.
Quantitative Biological Data
The biological activity of compound A9 and its precursors was evaluated using various biophysical and cell-based assays. The key quantitative data are summarized in the tables below.
| Compound | HTRF IC50 (nM)[1][2] | SPR K D (nM)[1][2] | Ligand Efficiency (LE)[1][2] |
| A9 | 0.93 | 3.64 | 0.43 |
| A4 | >23 | Not Reported | Not Reported |
| BMS-202 | Not Reported | Not Reported | Not Reported |
Table 1: In Vitro Inhibitory Activity and Binding Affinity of A9 and Related Compounds. HTRF (Homogeneous Time-Resolved Fluorescence) was used to determine the half-maximal inhibitory concentration (IC50) against the PD-1/PD-L1 interaction. Surface Plasmon Resonance (SPR) was used to determine the dissociation constant (KD), a measure of binding affinity to human PD-L1 (hPD-L1).
Synthesis Pathway
The synthesis of compound A9 and its analogs was achieved through a multi-step synthetic route. A detailed, step-by-step protocol for the synthesis of a key intermediate and the final compound is provided below.
Experimental Protocol: Synthesis of Compound A9
Materials and Methods: All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR and 13C NMR spectra were recorded on a Bruker spectrometer. Mass spectra were obtained using a high-resolution mass spectrometer.
General Procedure for the Synthesis of 2-(2-methyl-[1,1′-biphenyl]-3-yl) Pyridine Derivatives:
A mixture of the appropriate boronic acid or ester, the corresponding aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenyl intermediate.
The final compound A9 is synthesized by coupling the biphenyl intermediate with a side chain containing a β-alaninamide group. This is typically achieved through standard amide coupling reactions.
Signaling Pathway and Mechanism of Action
Compound A9 functions by directly binding to PD-L1 and inducing its dimerization, which in turn blocks the interaction between PD-1 and PD-L1.[3] This disruption of the PD-1/PD-L1 axis restores the activity of tumor-infiltrating T cells, leading to an enhanced anti-tumor immune response.
References
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of GNF7686: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GNF7686, a potent and selective inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. The document details the compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Executive Summary
This compound is a novel small molecule identified through high-throughput screening with significant activity against Trypanosoma cruzi. In vitro studies have demonstrated that this compound potently inhibits the growth of the clinically relevant intracellular amastigote form of the parasite. The compound's mechanism of action has been elucidated through chemical genomics, revealing that it targets cytochrome b, a critical component of the mitochondrial electron transport chain. This specific targeting contributes to its high selectivity for the parasite over mammalian cells.
Mechanism of Action: Targeting Cytochrome b
This compound exerts its trypanocidal activity by inhibiting cytochrome b (a component of Complex III or cytochrome bc1 complex) in the parasite's mitochondrial electron transport chain.[1][2] This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a process essential for ATP production.[1] The specific binding site of this compound has been identified as the QN site of cytochrome b.[1] This was confirmed through the generation of a this compound-resistant T. cruzi strain which harbored a leucine to phenylalanine substitution at amino acid position 197 (L197F) in cytochrome b, located within the QN site.[1]
Quantitative In Vitro Efficacy
The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against different life cycle stages of T. cruzi and its specific inhibition of the biochemical target.
Table 1: Potency of this compound and Other Inhibitors against T. cruzi
| Compound | T. cruzi Intracellular Amastigotes EC50 (µM) | T. cruzi Epimastigote Respiration IC50 (µM) | This compound-Resistant T. cruzi Epimastigote Respiration IC50 (µM) |
| This compound | 0.15 | 0.04 | >25 |
| Benznidazole | 5 | ND | ND |
| Antimycin A | ND | 0.003 | >1 |
| Strobilurin | ND | 0.03 | 0.03 |
| Myxothiazol | ND | 0.004 | 0.004 |
| ND: Not Determined |
Table 2: Biochemical Inhibition of Mitochondrial Complex III Activity
| Compound | Wild-Type T. cruzi IC50 (µM) | This compound-Resistant T. cruzi IC50 (µM) |
| This compound | 0.08 | >25 |
| Antimycin A | 0.002 | >1 |
Data sourced from Khare et al., 2015.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound.
T. cruzi Intracellular Amastigote Growth Inhibition Assay
This assay evaluates the efficacy of compounds on the clinically relevant intracellular stage of the parasite.
Protocol:
-
Cell Seeding: NIH/3T3 host cells are seeded into 96-well microplates and incubated overnight to allow for cell adherence.
-
Infection: The adherent host cells are infected with tissue culture-derived T. cruzi trypomastigotes.
-
Compound Addition: After a few hours to allow for parasite invasion, extracellular parasites are washed away, and fresh medium containing serial dilutions of this compound is added.
-
Incubation: The plates are incubated for 48 hours to allow for parasite replication within the host cells.
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Staining and Imaging: The cells are fixed, permeabilized, and stained with a nuclear dye such as DAPI. Images are then acquired using an automated high-content imaging system.
-
Data Analysis: The number of intracellular amastigotes is quantified using image analysis software. The percentage of parasite growth inhibition is calculated relative to DMSO-treated controls, and EC50 values are determined from dose-response curves.
T. cruzi Epimastigote Respiration Assay
This assay measures the effect of this compound on the oxygen consumption of the epimastigote form of the parasite.
Protocol:
-
Parasite Culture: T. cruzi epimastigotes (both wild-type and this compound-resistant strains) are cultured in appropriate media to mid-log phase.
-
Assay Preparation: The parasites are harvested, washed, and resuspended in a respiration buffer.
-
Oxygen Consumption Measurement: The parasite suspension is added to a 96-well plate along with a phosphorescent oxygen-sensitive probe (e.g., MitoXpress-Xtra HS).
-
Compound Addition: this compound and other control compounds are added to the wells at various concentrations.
-
Data Acquisition: The plate is sealed, and the fluorescence signal is measured over time using a plate reader. The rate of oxygen consumption is determined from the change in fluorescence.
-
Data Analysis: IC50 values are calculated by plotting the inhibition of oxygen consumption against the compound concentration.
Mitochondrial Complex III (Cytochrome bc1) Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.
Protocol:
-
Mitochondrial Fraction Preparation: Mitochondria are isolated from T. cruzi epimastigotes (wild-type and resistant strains) through cell lysis and differential centrifugation.
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Enzyme Reaction: The mitochondrial fraction is solubilized with digitonin. The reaction is initiated by adding the substrate, decylubiquinol, and oxidized cytochrome c. The activity of Complex III is monitored by measuring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm.
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Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound.
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Data Analysis: The rate of cytochrome c reduction is calculated from the change in absorbance over time. IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Selectivity Profile
A crucial aspect of this compound's profile is its high selectivity for the parasite's cytochrome b over the mammalian counterpart. In vitro studies have shown that this compound has no effect on mammalian cell proliferation or mitochondrial respiration at concentrations up to 25 µM.[1] This indicates a favorable therapeutic window and a lower likelihood of host toxicity related to its primary mechanism of action.
Conclusion
The in vitro characterization of this compound has established it as a potent and selective inhibitor of Trypanosoma cruzi. Its novel mechanism of action, targeting cytochrome b, and its efficacy against the intracellular amastigote form of the parasite make it a promising lead compound for the development of new therapies for Chagas disease. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiparasitic drug discovery.
References
GNF7686 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of GNF7686, a potent and selective inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. This document details the experimental methodologies, quantitative data, and the elucidated mechanism of action, offering a comprehensive resource for researchers in the field of anti-parasitic drug discovery.
Executive Summary
This compound is a novel small molecule identified through a high-throughput phenotypic screen for inhibitors of kinetoplastid proliferation. Subsequent target deconvolution efforts have definitively identified cytochrome b, a critical component of the mitochondrial electron transport chain in Trypanosoma cruzi, as the molecular target of this compound. This compound exhibits potent activity against the intracellular amastigote stage of T. cruzi and displays a high degree of selectivity, with no significant effects on the mammalian respiratory chain or cell proliferation. The identification of cytochrome b as the target of this compound provides a valuable starting point for the development of new therapeutics for Chagas disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and selectivity.
| Parameter | Value | Organism/System |
| Half Maximal Effective Concentration (EC50) | 0.15 µM | Trypanosoma cruzi intracellular amastigotes |
| Mammalian Cell Proliferation Inhibition | No effect up to 25 µM | Mammalian cells |
| Mammalian Respiratory Chain Inhibition | No effect up to 25 µM | Mammalian respiratory chain |
Table 1: Biological Activity and Selectivity of this compound
| Mutation | Location | Effect |
| Leucine to Phenylalanine at position 197 (L197F) | QN binding site of cytochrome b | Confers resistance to this compound |
Table 2: Resistance-Conferring Mutation in T. cruzi Cytochrome b
Target Identification and Validation Workflow
The target of this compound was elucidated using a chemical genetics approach, as outlined in the workflow below.
Caption: Experimental workflow for the identification and validation of this compound's target.
Mechanism of Action: Inhibition of the Electron Transport Chain
This compound exerts its anti-trypanosomal activity by inhibiting the function of cytochrome b, a key component of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, a process essential for ATP production. The L197F mutation, which confers resistance to this compound, is located in the QN (ubiquinone reduction) site of cytochrome b, indicating that this compound acts as an inhibitor at this specific site.
Caption: this compound inhibits the QN site of cytochrome b in the T. cruzi electron transport chain.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the target identification and validation of this compound.
High-Throughput Phenotypic Screening
-
Assay Principle: A cell-based assay was used to screen a large compound library for inhibitors of Leishmania donovani axenic amastigote growth. Hits were then counterscreened against Trypanosoma cruzi.
-
Protocol:
-
L. donovani axenic amastigotes were cultured in 384-well plates.
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A library of approximately 700,000 small molecules was added to the wells at a final concentration of 4 µM.
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Plates were incubated under appropriate conditions to allow for parasite growth.
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Parasite viability was assessed using a fluorescent or luminescent readout (e.g., CellTiter-Glo).
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Compounds that showed significant inhibition of parasite growth were selected as primary hits.
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Primary hits were then tested for activity against intracellular T. cruzi amastigotes in a similar high-throughput format.
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Generation of this compound-Resistant T. cruzi**
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Principle: Continuous exposure of a parasite population to a sub-lethal concentration of a drug can select for the emergence of resistant individuals.
-
Protocol:
-
Wild-type T. cruzi epimastigotes were cultured in the presence of a low concentration of this compound.
-
The concentration of this compound was gradually increased over several passages as the parasite population adapted.
-
Once a culture was able to proliferate at a significantly higher concentration of this compound compared to the wild-type, clonal lines were isolated by limiting dilution.
-
The resistance of individual clones to this compound was confirmed by determining their EC50 values and comparing them to the wild-type strain.
-
Whole Genome Sequencing and Mutation Identification
-
Principle: Comparing the genomes of resistant and sensitive parasites can identify genetic mutations responsible for the resistant phenotype.
-
Protocol:
-
Genomic DNA was extracted from both the this compound-resistant and the parental wild-type T. cruzi strains.
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Whole genome sequencing was performed using a next-generation sequencing platform.
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The sequencing reads from the resistant strain were aligned to the reference genome of the wild-type strain.
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Single nucleotide polymorphisms (SNPs) and other genetic variations were identified in the resistant strain.
-
Candidate resistance-conferring mutations were prioritized based on their presence in all resistant clones and their location within coding regions of genes with plausible roles in drug action or metabolism.
-
Biochemical Validation of Cytochrome b Inhibition
-
Principle: A direct biochemical assay using isolated mitochondria or purified cytochrome b can confirm that the compound inhibits the enzymatic activity of the target protein and that the identified mutation confers resistance at the molecular level.
-
Protocol:
-
Mitochondria were isolated from both wild-type and this compound-resistant T. cruzi.
-
The activity of the cytochrome bc1 complex was measured by monitoring the reduction of cytochrome c in the presence of a ubiquinol substrate.
-
The inhibitory effect of this compound on the activity of cytochrome b from both wild-type and resistant mitochondria was determined by measuring the IC50 values.
-
A significant increase in the IC50 value for this compound against the mutant cytochrome b compared to the wild-type protein confirmed that the mutation directly confers resistance to the compound.
-
Conclusion
The identification of cytochrome b as the target of this compound represents a significant advancement in the search for novel treatments for Chagas disease.[1][2] The chemical genetics approach employed was highly effective in elucidating the mechanism of action of this potent and selective inhibitor.[1] this compound serves as a valuable chemical probe for studying the biology of T. cruzi and as a promising lead for further drug development efforts. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers working to combat this neglected tropical disease.
References
Preliminary cytotoxicity profile of GNF7686
Despite a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, no information was found on the compound designated GNF7686. This prevents the creation of an in-depth technical guide on its preliminary cytotoxicity profile as requested.
The complete absence of data for this compound suggests that it is likely an internal, proprietary compound name used within a research organization, possibly the Genomics Institute of the Novartis Research Foundation (GNF), and has not been disclosed in public forums or scientific publications. As such, critical information required to fulfill the user's request, including its chemical structure, biological targets, and any associated experimental data, is not available.
Without access to foundational information on this compound, it is impossible to provide a summary of its cytotoxicity, detail experimental protocols, or illustrate its mechanism of action through signaling pathway diagrams. Any attempt to generate such a report would be speculative and would not adhere to the principles of factual accuracy.
Further investigation would require access to internal documentation from the organization that synthesized and studied this compound. Should this compound be disclosed in a future publication or patent, a cytotoxicity profile could then be compiled.
Navigating the Crucial Early Stages of Drug Discovery: A Technical Guide to Solubility and Stability Studies for Novel Compounds like GNF7686
For Immediate Release
This technical guide provides a comprehensive overview of the essential solubility and stability studies required for the preclinical assessment of novel therapeutic agents, such as the investigational compound GNF7686. Geared towards researchers, scientists, and drug development professionals, this document outlines the core experimental protocols, data presentation standards, and analytical methodologies that underpin the successful progression of a potential drug candidate from the laboratory to clinical trials.
Understanding the Importance of Solubility and Stability
The biopharmaceutical properties of a drug candidate are critical determinants of its potential for success. Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its therapeutic target in effective concentrations. Similarly, instability can result in a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of potency. Therefore, a thorough investigation of these parameters is a non-negotiable aspect of early-phase drug development.
Section 1: Solubility Assessment
A fundamental understanding of a compound's solubility is paramount. The "shake-flask" method is the gold-standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic ability to dissolve in a given solvent system.[1]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol outlines the harmonized shake-flask method for determining the equilibrium solubility of a poorly water-soluble drug.[1]
-
Preparation of Media: Prepare relevant physiological buffer systems, such as simulated gastric fluid (pH 1.2), acetate buffer (pH 4.5), and simulated intestinal fluid (pH 6.8).[2]
-
Compound Addition: Add an excess amount of the test compound (e.g., this compound) to a predetermined volume of each buffer in a suitable vessel. The presence of excess solid is crucial to ensure saturation.[2]
-
Equilibration: Agitate the suspension at a controlled temperature (typically 37 ± 1 °C) and rotation speed (e.g., 100 rpm) for a sufficient duration to reach equilibrium.[2] This is confirmed by sampling at multiple time points until the concentration of the dissolved compound remains constant.[2]
-
Phase Separation: Separate the solid and liquid phases. Centrifugation is a common method, and parameters such as speed and duration should be optimized to avoid overestimation of solubility.[1]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation: this compound Aqueous Solubility Profile (Hypothetical Data)
| pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation (µg/mL) |
| 1.2 | 37 | 5.2 | 0.4 |
| 4.5 | 37 | 15.8 | 1.1 |
| 6.8 | 37 | 2.1 | 0.2 |
| 7.4 | 37 | 1.9 | 0.3 |
Visualization: Solubility Testing Workflow
References
Investigating the Binding Affinity and Mechanism of Action of GNF7686, a Potent Inhibitor of Trypanosoma cruzi Cytochrome b
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF7686 is a novel small molecule inhibitor with potent activity against Trypanosoma cruzi, the etiological agent of Chagas disease. This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of this compound. Through a synthesis of published data, we detail the quantitative measures of its inhibitory activity, provide in-depth experimental protocols for its characterization, and visualize its interaction with the parasite's respiratory chain. This document serves as a critical resource for researchers engaged in the discovery and development of new therapeutics for Chagas disease.
Introduction
Chagas disease, a neglected tropical disease, presents a significant global health burden with limited therapeutic options. The discovery of novel chemical entities with potent anti-trypanosomal activity is a critical area of research. This compound emerged from a high-throughput phenotypic screen as a promising lead compound. Subsequent mechanism of action studies have identified its molecular target as cytochrome b, a key component of the mitochondrial electron transport chain in T. cruzi.[1][2] This guide focuses on the binding affinity and functional inhibition of this compound, providing a detailed framework for its further investigation.
Quantitative Bioactivity of this compound
The biological activity of this compound has been quantified through various cellular and biochemical assays. The following table summarizes the key potency and selectivity data.
| Parameter | Species/System | Value | Reference |
| EC50 (Growth Inhibition) | T. cruzi intracellular amastigotes | 0.15 µM | |
| Selectivity | No effect on mammalian cell proliferation | up to 25 µM | [1] |
| IC50 (Oxygen Consumption) | T. cruzi epimastigotes | ~1 µM | [3] |
| IC50 (Complex III Activity) | T. cruzi lysates | Potent (exact value not specified) |
Mechanism of Action: Inhibition of the Mitochondrial Electron Transport Chain
This compound exerts its trypanocidal effect by targeting cytochrome b (also known as complex III or cytochrome bc1 complex) within the mitochondrial electron transport chain.[2] This complex is essential for ATP generation through oxidative phosphorylation. This compound specifically binds to the QN (or Qi) site of cytochrome b, inhibiting the transfer of electrons from ubiquinol to cytochrome c.[1] This disruption of the electron flow leads to a collapse of the mitochondrial membrane potential and ultimately, parasite death. Resistance to this compound has been linked to a leucine to phenylalanine substitution at position 197 (L197F) in the QN binding pocket of cytochrome b, further validating this as the direct target.[1][4]
Caption: Signaling pathway of the T. cruzi mitochondrial electron transport chain and the inhibitory action of this compound on Complex III (Cytochrome b).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's binding affinity and functional effects. The following protocols are based on published studies.[5]
T. cruzi Intracellular Amastigote Growth Inhibition Assay
This assay determines the half-maximal effective concentration (EC50) of this compound against the clinically relevant intracellular stage of the parasite.
Workflow:
Caption: Experimental workflow for the T. cruzi intracellular amastigote growth inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed NIH/3T3 host cells in 384-well imaging plates at a density of 1,000 cells per well and incubate overnight.[5]
-
Infection: Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10.[5]
-
Compound Addition: Add serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain the nuclei of both host cells and parasites with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the number of host cells and intracellular amastigotes using image analysis software.
-
Data Analysis: Determine the percentage of parasite growth inhibition relative to vehicle-treated controls and calculate the EC50 value using a non-linear regression model.
T. cruzi Cellular Respiration Assay (Oxygen Consumption)
This assay measures the effect of this compound on the oxygen consumption rate of intact T. cruzi epimastigotes, providing a functional measure of mitochondrial electron transport chain inhibition.
Detailed Steps:
-
Parasite Preparation: Harvest and wash T. cruzi epimastigotes, then resuspend them in an appropriate assay buffer.[5]
-
Assay Setup: Add the epimastigote suspension to a 384-well plate containing serial dilutions of this compound.
-
Oxygen Measurement: Use a phosphorescent oxygen-sensitive probe (e.g., MitoXpress-Xtra) to measure the oxygen consumption rate over time using a plate reader with time-resolved fluorescence capabilities.[3]
-
Data Analysis: Calculate the rate of oxygen consumption for each concentration of this compound and determine the IC50 value.
Biochemical Assay for T. cruzi Complex III (Cytochrome b) Activity
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of complex III in isolated T. cruzi mitochondrial fractions.
Workflow:
References
- 1. reframeDB [reframedb.org]
- 2. pnas.org [pnas.org]
- 3. The cytochrome bc1 complex inhibitor Ametoctradin has an unusual binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Early-Stage Pharmacokinetic Profile of GNF7686: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Details regarding the early-stage pharmacokinetic properties of GNF7686, a compound investigated for the treatment of Chagas disease, remain largely within proprietary research settings. Publicly accessible information on a compound explicitly named this compound is not available. However, by examining research on related compounds from the same discovery programs, we can infer the likely experimental approaches and types of data that would have been generated to characterize its pharmacokinetic profile. This guide outlines the probable methodologies and data that would be essential for assessing the viability of a compound like this compound as a potential drug candidate for Chagas disease, caused by the parasite Trypanosoma cruzi.
Inferred In Vitro ADME Assessment
The initial characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. For a compound like this compound, this would have likely involved a series of in vitro assays to predict its in vivo behavior.
Table 1: Representative In Vitro ADME Parameters
| Parameter | Experimental Protocol | Purpose |
| Solubility | Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS) at various pH values. | To determine the dissolution rate and concentration of the compound in physiological buffers, which influences oral absorption. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer permeability assay. | To predict passive diffusion and active transport across the intestinal barrier, a key factor in oral bioavailability. |
| Metabolic Stability | Incubation with liver microsomes (human, mouse, rat) or hepatocytes to measure the rate of compound depletion over time. | To estimate the intrinsic clearance of the compound by metabolic enzymes (e.g., cytochrome P450s), predicting its half-life in vivo. |
| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation, or ultrafiltration with plasma from relevant species (human, mouse, rat). | To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active and available for distribution and clearance. |
| CYP450 Inhibition | Incubation with specific cytochrome P450 isoforms in the presence of known substrates to determine IC50 values. | To assess the potential for drug-drug interactions by inhibiting major drug-metabolizing enzymes. |
Probable In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a whole organism. For a Chagas disease candidate, these studies would likely be performed in mouse models of T. cruzi infection.
Table 2: Typical In Vivo Pharmacokinetic Parameters in a Mouse Model
| Parameter | Description | Experimental Protocol |
| Cmax | Maximum observed plasma concentration. | Serial blood samples are collected at various time points after a single oral (PO) or intravenous (IV) dose. Plasma concentrations are determined by LC-MS/MS. |
| Tmax | Time to reach maximum plasma concentration. | Determined from the time-course of plasma concentrations following oral administration. |
| AUC | Area under the plasma concentration-time curve. | Calculated from the plasma concentration-time profile, representing total drug exposure. |
| t1/2 | Elimination half-life. | The time required for the plasma concentration to decrease by half. |
| CL | Clearance. | The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination. |
| Vd | Volume of distribution. | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability. | The fraction of an orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * 100. |
Visualizing the Drug Discovery and Development Workflow
The progression of a compound from initial screening to a potential clinical candidate follows a structured path. The following diagram illustrates a typical workflow for the discovery and preclinical development of a compound for Chagas disease.
GNF7686: A Deep Dive into its Modulation of Cellular Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GNF7686 has emerged as a potent and selective modulator of the unfolded protein response (UPR), a critical cellular stress signaling network. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on the inositol-requiring enzyme 1α (IRE1α) signaling pathway. We will explore the downstream consequences of IRE1α inhibition, including the attenuation of X-box binding protein 1 (XBP1) splicing, modulation of Regulated IRE1α-Dependent Decay (RIDD), and the impact on pro-fibrotic and inflammatory signaling. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in therapeutic areas such as fibrosis and diseases associated with endoplasmic reticulum stress.
Introduction
The endoplasmic reticulum (ER) is a central organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. One of the key sensors of the UPR is the transmembrane kinase and endoribonuclease, inositol-requiring enzyme 1α (IRE1α).
This compound and its close analogues, such as KIRA7 and KIRA8, are small molecule inhibitors that target the kinase domain of IRE1α, thereby allosterically inhibiting its endoribonuclease (RNase) activity. This targeted inhibition of IRE1α has shown significant therapeutic potential in preclinical models of diseases characterized by excessive ER stress, such as idiopathic pulmonary fibrosis (IPF). This guide will dissect the molecular interactions and cellular consequences of this compound-mediated IRE1α inhibition.
Core Mechanism of Action: Inhibition of IRE1α
This compound and its analogues are ATP-competitive inhibitors that bind to the kinase domain of IRE1α. This binding event prevents the trans-autophosphorylation of IRE1α, which is a prerequisite for the activation of its C-terminal RNase domain. The inhibition of the RNase activity is the primary mechanism through which this compound exerts its effects on cellular signaling.
A key analogue, KIRA8, has been shown to be a nanomolar-potent and monoselective inhibitor of IRE1α.
Impact on Cellular Signaling Pathways
The inhibition of IRE1α's RNase activity by this compound has profound effects on several downstream signaling pathways.
The IRE1α/XBP1 Pathway
Under ER stress, the activated IRE1α RNase domain catalyzes the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1). This splicing event removes a 26-nucleotide intron, causing a frameshift that allows for the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding, aiming to alleviate ER stress.
This compound and its analogues effectively block this splicing event, leading to a reduction in the levels of XBP1s and the subsequent downregulation of its target genes. This inhibition of the IRE1α/XBP1 pathway is a central tenet of the therapeutic strategy for diseases with pathological UPR activation.
Regulated IRE1α-Dependent Decay (RIDD)
Besides XBP1 mRNA, activated IRE1α can also cleave and degrade a subset of other mRNAs that are localized to the ER membrane, a process known as Regulated IRE1α-Dependent Decay (RIDD). RIDD is thought to reduce the protein load on the ER during stress. However, in certain pathological contexts, such as pulmonary fibrosis, RIDD can contribute to disease progression by degrading mRNAs essential for normal cell function, including the fibroblast growth factor receptor 2 (Fgfr2) mRNA.
By inhibiting the RNase activity of IRE1α, this compound also attenuates RIDD, thereby preventing the degradation of key transcripts and preserving cellular function.
Downstream Effects on Fibrosis and Inflammation
The anti-fibrotic effects of this compound and its analogues are mediated through the modulation of key signaling pathways involved in fibrosis and inflammation.
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine. ER stress can amplify TGF-β signaling. By mitigating ER stress through IRE1α inhibition, this compound can indirectly dampen the pro-fibrotic effects of TGF-β.
-
Senescence-Associated Secretory Phenotype (SASP): Cellular senescence contributes to age-related diseases, including fibrosis. Senescent cells secrete a variety of pro-inflammatory and pro-fibrotic factors, collectively known as the senescence-associated secretory phenotype (SASP). IRE1α signaling has been shown to regulate the SASP. Inhibition of IRE1α by this compound can reduce the expression of SASP components, thereby creating a less pro-fibrotic microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound analogues from published studies.
Table 1: In Vitro Potency of KIRA8
| Assay | Parameter | Value |
| IRE1α Kinase Activity | IC50 | 5.9 nM |
Table 2: Effect of KIRA Compounds on XBP1 Splicing
| Compound | Concentration | Cell Line | ER Stress Inducer | % Inhibition of XBP1 Splicing |
| KIRA8 | 1 µM | INS-1 | Brefeldin A | ~100% |
| KIRA8 | 1 µM | INS-1 | Thapsigargin | ~100% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro IRE1α Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α.
-
Reagents:
-
Recombinant human IRE1α (cytosolic domain)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (with γ-32P-ATP for radiometric detection or cold ATP for antibody-based detection)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) at various concentrations.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant IRE1α, and MBP.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of MBP using either autoradiography (for radiometric assays) or an anti-phospho-MBP antibody (for ELISA or Western blot).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
XBP1 Splicing Assay in Cultured Cells
This assay assesses the ability of a compound to inhibit ER stress-induced XBP1 mRNA splicing in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MEFs, or a relevant disease model cell line) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce ER stress by treating cells with an agent such as tunicamycin (e.g., 2.5 µg/mL) or thapsigargin (e.g., 300 nM) for 4-6 hours.
-
-
RNA Isolation and RT-PCR:
-
Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Perform reverse transcription (RT) to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
-
Analysis:
-
Separate the PCR products on a high-resolution agarose or polyacrylamide gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands.
-
Quantify the intensity of the bands using densitometry.
-
Calculate the percentage of XBP1 splicing and the dose-dependent inhibition by this compound.
-
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is used to evaluate the anti-fibrotic efficacy of this compound.
-
Animal Model:
-
Use C57BL/6 mice, which are susceptible to bleomycin-induced fibrosis.
-
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Compound Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting at a specified time point relative to bleomycin administration (prophylactic or therapeutic regimen).
-
-
Assessment of Fibrosis:
-
At the end of the study (e.g., 14 or 21 days post-bleomycin), euthanize the mice.
-
Harvest the lungs for analysis.
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize the other lung lobe and measure the hydroxyproline content, a quantitative biochemical marker of collagen.
-
Selectivity and Off-Target Effects
The therapeutic utility of a kinase inhibitor is highly dependent on its selectivity. While this compound and its analogues are reported to be highly selective for IRE1α, it is crucial to assess their off-target effects. Kinome-wide profiling, such as that offered by KINOMEscan, is a valuable tool for determining the selectivity of these compounds against a broad panel of human kinases. This data is essential for predicting potential side effects and for the overall safety assessment of the drug candidate.
Conclusion
This compound is a promising therapeutic candidate that functions as a potent and selective inhibitor of the IRE1α signaling pathway. Its mechanism of action, centered on the allosteric inhibition of IRE1α's RNase activity, leads to the suppression of both XBP1 splicing and RIDD. These molecular effects translate into significant anti-fibrotic and anti-inflammatory activities in preclinical models. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and related molecules in diseases driven by ER stress. Future work should focus on comprehensive selectivity profiling and further elucidation of the downstream signaling consequences in various disease contexts.
GNF7686: An In-Depth Technical Guide to Initial In Vivo Efficacy Studies for the Treatment of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vivo efficacy studies of GNF7686, a novel piperazine-based compound identified as a potent inhibitor of Cryptosporidium, the parasite responsible for the diarrheal disease cryptosporidiosis. This compound has been publicly identified as MMV665917 and was discovered through a screening of the Medicines for Malaria Venture (MMV) Malaria Box. This document details the experimental protocols, presents quantitative efficacy data in established mouse models of both acute and chronic infection, and illustrates the underlying biological and experimental frameworks.
Core Findings
This compound has demonstrated significant efficacy in reducing parasite burden in two distinct and well-characterized mouse models of Cryptosporidium parvum infection. In a chronic infection model using NOD SCID gamma (NSG) mice, this compound treatment led to a curative outcome, reducing oocyst shedding to below the limit of detection. In an acute infection model employing interferon-gamma knockout (GKO) mice, the compound also proved highly effective at controlling the infection.
Mechanism of Action
While the precise molecular target of this compound within Cryptosporidium is still under investigation, its parasiticidal activity suggests a mechanism that leads to the rapid elimination of the parasite.[1] Unlike the current standard of care, nitazoxanide, which is parasitistatic, this compound appears to directly kill the parasite.[1]
Below is a conceptual signaling pathway illustrating the lifecycle of Cryptosporidium and the presumed point of intervention for this compound.
Caption: Cryptosporidium lifecycle and the inhibitory action of this compound.
In Vivo Efficacy Studies: Data Summary
The efficacy of this compound was evaluated in two key mouse models, representing both chronic and acute cryptosporidiosis. The quantitative data from these studies are summarized below.
Table 1: Efficacy of this compound in the Chronic C. parvum Infection Model (NOD SCID Gamma Mice)
| Treatment Group | Dosage (mg/kg, oral) | Dosing Schedule | Mean Oocyst Shedding (Day 10 post-infection) | Percent Reduction in Oocyst Shedding | Curative Outcome |
| Vehicle Control | - | Twice daily for 4 days | 1.2 x 10^7 | - | 0/4 |
| This compound | 50 | Twice daily for 4 days | Below limit of detection | >99.9% | 4/4 |
Data sourced from Jumani et al., 2018, Antimicrobial Agents and Chemotherapy.[1]
Table 2: Efficacy of this compound in the Acute C. parvum Infection Model (Interferon-Gamma Knockout Mice)
| Treatment Group | Dosage (mg/kg, oral) | Dosing Schedule | Mean Oocyst Shedding (Day 7 post-infection) | Percent Reduction in Oocyst Shedding |
| Vehicle Control | - | Twice daily for 4 days | 3.5 x 10^6 | - |
| This compound | 50 | Twice daily for 4 days | 1.8 x 10^3 | 99.9% |
Data sourced from Jumani et al., 2018, Antimicrobial Agents and Chemotherapy.[1]
Experimental Protocols
Detailed methodologies for the initial in vivo efficacy studies of this compound are provided below.
Chronic Cryptosporidium parvum Infection Model
This model utilizes NOD SCID gamma (NSG) mice, which are severely immunocompromised and develop a persistent, chronic infection with C. parvum.
Experimental Workflow:
Caption: Workflow for the chronic C. parvum infection model.
Methodology:
-
Animal Model: Male and female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 4-5 weeks of age.[2]
-
Infection: Mice were infected via oral gavage with 1 x 105C. parvum (Iowa isolate) oocysts.[2]
-
Treatment: Treatment was initiated on day 7 post-infection. This compound was formulated in 1% hydroxymethylcellulose in phosphate-buffered saline (PBS) with 5% DMSO and administered by oral gavage at a dose of 50 mg/kg twice daily for four consecutive days. A vehicle control group received the formulation without the active compound.[2]
-
Efficacy Assessment: Fecal samples were collected daily, and oocyst shedding was quantified using a quantitative polymerase chain reaction (qPCR) assay targeting a Cryptosporidium-specific gene.[2]
Acute Cryptosporidium parvum Infection Model
This model uses interferon-gamma knockout (GKO) mice, which are highly susceptible to C. parvum and develop a severe, acute infection.
Experimental Workflow:
Caption: Workflow for the acute C. parvum infection model.
Methodology:
-
Animal Model: Interferon-gamma knockout (GKO) mice.
-
Infection: Mice were infected via oral gavage with 1 x 105C. parvum (Iowa isolate) oocysts.
-
Treatment: Treatment commenced on day 3 post-infection. This compound was administered orally at 50 mg/kg twice daily for four days. A vehicle control group was included.
-
Efficacy Assessment: Fecal oocyst shedding was monitored daily and quantified by qPCR.
Further Efficacy Studies
Subsequent studies have also demonstrated the efficacy of this compound (MMV665917) in a gnotobiotic piglet model of Cryptosporidium hominis infection. In this model, treatment with this compound significantly reduced fecal oocyst excretion, parasite colonization of the intestinal mucosa, and the severity of diarrhea. A dose of 20 mg/kg twice daily for 7 days was found to be more effective than 10 mg/kg.
Conclusion
The initial in vivo efficacy studies of this compound (MMV665917) have provided compelling evidence of its potent anti-cryptosporidial activity. The compound's ability to achieve a curative outcome in a chronic infection model and its high efficacy in an acute infection model highlight its potential as a much-needed new therapeutic for cryptosporidiosis. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further preclinical and clinical development of this promising drug candidate.
References
Methodological & Application
Application Notes and Protocols for GNF-7 (formerly referenced as GNF7686)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-7 is a potent, orally bioavailable multi-kinase inhibitor with significant anti-proliferative activity in various cancer cell lines. It functions as a type-II kinase inhibitor, notably targeting the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to other inhibitors. Additionally, GNF-7 demonstrates inhibitory effects against a range of other kinases, making it a valuable tool for cancer research and drug development. These notes provide a comprehensive guide for the utilization of GNF-7 in cell culture experiments.
Mechanism of Action
GNF-7 exerts its anti-cancer effects through the inhibition of multiple key signaling kinases. Its primary target is the Bcr-Abl kinase, where it binds to the ATP-binding site, effectively blocking its downstream signaling and inducing apoptosis in Bcr-Abl positive cells. Beyond Bcr-Abl, GNF-7 has been shown to inhibit other kinases, including ACK1 (Activated CDC42 Kinase 1), GCK (Germinal Center Kinase), CSK (C-terminal Src Kinase), p38α, EphA2, Lyn, and ZAK.[1] The combined inhibition of ACK1/AKT and GCK pathways contributes to its efficacy in NRAS-dependent leukemias.[2]
Signaling Pathway Affected by GNF-7
The following diagram illustrates the primary signaling pathways affected by GNF-7.
Caption: GNF-7 inhibits multiple kinases including Bcr-Abl, ACK1, and GCK, leading to the suppression of pro-proliferative and survival signaling pathways.
Quantitative Data
The following tables summarize the in vitro anti-proliferative activity of GNF-7 against various cell lines.
Table 1: IC50 Values of GNF-7 in Different Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (wild-type Bcr-Abl) | Pro-B cell leukemia | < 11 | [2] |
| Ba/F3 (mutant Bcr-Abl) | Pro-B cell leukemia | < 11 | [2] |
| Colo205 | Colorectal adenocarcinoma | 5 | [2] |
| SW620 | Colorectal adenocarcinoma | 1 | [2] |
| TOP1-deficient Ewing Sarcoma | Ewing Sarcoma | ~10-fold lower than wild-type | [1] |
Table 2: Kinase Inhibition Profile of GNF-7
| Kinase | IC50 (nM) |
| c-Abl | 133 |
| Bcr-Abl (M351T) | < 5 |
| Bcr-Abl (T315I) | 61 |
| Bcr-Abl (E255V) | 122 |
| Bcr-Abl (G250E) | 136 |
Experimental Protocols
Preparation of GNF-7 Stock Solution
-
Reconstitution: GNF-7 is typically supplied as a powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Culture Treatment Protocol
The following is a general protocol for treating adherent or suspension cells with GNF-7. Optimization may be required for specific cell lines and experimental conditions.
Caption: A standard workflow for treating cultured cells with GNF-7.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of GNF-7 in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a range of GNF-7 concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Phospho-Protein Levels
This protocol can be used to assess the effect of GNF-7 on the phosphorylation of its target kinases and downstream effectors.
-
Cell Treatment: Treat cells with GNF-7 at the desired concentration (e.g., 1x, 5x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-RPS6, RPS6).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
GNF-7 is a versatile multi-kinase inhibitor with proven efficacy in various cancer cell models. The protocols and data presented here provide a foundation for researchers to effectively utilize GNF-7 in their cell culture-based investigations of cancer biology and drug discovery. Careful optimization of experimental conditions for each specific cell line and assay is recommended to ensure robust and reproducible results.
References
Application Notes and Protocols for GNF7686 in in vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is an experimental small molecule inhibitor of cytochrome b, a critical component of the mitochondrial electron transport chain in Trypanosoma cruzi, the etiological agent of Chagas disease. By targeting the Qi site of cytochrome bc1 (complex III), this compound disrupts mitochondrial respiration, leading to a decrease in ATP production and ultimately parasite death. These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo evaluation of this compound in murine models of Chagas disease. While a specific, validated in vivo dosage for this compound is not yet publicly available, this document outlines the necessary procedures for establishing a safe and efficacious dosing regimen.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its trypanocidal activity by specifically inhibiting the function of cytochrome b within the parasite's mitochondrial respiratory chain. This inhibition occurs at the Qi site of complex III, disrupting the Q-cycle and blocking the transfer of electrons from ubiquinol to cytochrome c.[1][2][3] The downstream consequences of this inhibition are critical for the parasite's survival and include:
-
Decreased Oxygen Consumption: Inhibition of the electron transport chain leads to a measurable reduction in the parasite's oxygen uptake.[4]
-
Reduced Mitochondrial Membrane Potential: The disruption of proton pumping across the inner mitochondrial membrane results in a decrease in the mitochondrial membrane potential.[5]
-
Impaired ATP Synthesis: The ultimate consequence of inhibiting mitochondrial respiration is a significant drop in ATP production, depriving the parasite of the energy required for essential cellular processes.[6]
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to an increase in the production of damaging reactive oxygen species within the mitochondria.[7]
Resistance to this compound has been linked to a specific mutation (L197F) in the gene encoding cytochrome b, confirming its target.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in Trypanosoma cruzi.
Quantitative Data Summary
Table 1: In Vivo Models for Anti-Trypanosoma cruzi Compound Evaluation
| Parameter | Description | Reference |
| Animal Model | BALB/c mice (female, 6-8 weeks old) are commonly used. Other strains such as C57BL/6 can also be utilized. | [8][9] |
| Parasite Strain | Transgenic T. cruzi expressing a reporter gene (e.g., luciferase or tdTomato) is recommended for non-invasive monitoring of parasite load. The Tulahuen or Brazil strains are frequently used. | [10] |
| Infection Route | Intraperitoneal (i.p.) injection or oral gavage are common routes of infection. | [8][9] |
| Inoculum Size | Typically 1 x 10³ to 5 x 10⁴ trypomastigotes per mouse. | [9][11] |
| Vehicle for Oral Administration | A common vehicle is a suspension of 2% methylcellulose with 0.5% Tween 80 in water. |
Table 2: Standard Drug (Benznidazole) Dosage for Comparative Studies
| Animal Model | Dosage | Administration Route | Treatment Duration | Reference |
| Mouse | 100 mg/kg/day | Oral (gavage) | 20 consecutive days | [12] |
| Mouse | 25 mg/kg/day (suboptimal dose) | Oral (gavage) | 30 consecutive days |
Experimental Protocols
Protocol 1: General in vivo Efficacy Study in a Murine Model of Acute Chagas Disease
This protocol describes a general procedure for evaluating the efficacy of a test compound like this compound against an acute T. cruzi infection in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Trypanosoma cruzi trypomastigotes (luciferase-expressing strain recommended)
-
Test compound (this compound)
-
Vehicle for administration (e.g., 2% methylcellulose, 0.5% Tween 80 in sterile water)
-
Benznidazole (positive control)
-
Oral gavage needles
-
Bioluminescence imaging system (if using luciferase-expressing parasites)
-
qPCR reagents for parasite load determination
Procedure:
-
Infection: Infect mice with 1 x 10⁴ luciferase-expressing T. cruzi trypomastigotes via intraperitoneal injection.
-
Treatment Initiation: Begin treatment 5-7 days post-infection, when parasitemia is established.
-
Dosing:
-
Test Group: Administer the desired dose of this compound (determined from a dose-ranging study) orally via gavage once or twice daily.
-
Positive Control Group: Administer benznidazole at 100 mg/kg/day orally.
-
Vehicle Control Group: Administer the vehicle alone.
-
-
Treatment Duration: Treat the animals for 20 consecutive days.
-
Monitoring Parasite Load:
-
Bioluminescence Imaging: If using luciferase-expressing parasites, image the mice at regular intervals (e.g., weekly) to monitor the parasite burden non-invasively.
-
qPCR: At the end of the treatment and follow-up periods, collect blood and tissue samples (heart, skeletal muscle) for DNA extraction and quantification of parasite DNA by qPCR.
-
-
Efficacy Assessment: Compare the parasite load in the this compound-treated group to the vehicle control and benznidazole-treated groups. A significant reduction in parasite burden indicates efficacy.
Protocol 2: Dose-Finding (Dose-Ranging) Study for this compound
As a specific in vivo dose for this compound is not established, a dose-finding study is essential to determine a safe and effective dose range.
Objective: To identify a dose of this compound that significantly reduces parasite load without causing overt toxicity.
Procedure:
-
Animal Groups: Establish multiple groups of infected mice (n=5-10 per group).
-
Dose Escalation: Treat each group with a different dose of this compound (e.g., 10, 25, 50, 100 mg/kg/day). Include a vehicle control and a benznidazole positive control group.
-
Toxicity Monitoring: Observe the animals daily for any signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Efficacy Assessment: Monitor parasite load as described in Protocol 1.
-
Data Analysis: Plot the dose-response curve to determine the dose that provides a significant reduction in parasitemia with minimal toxicity.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico investigation of cytochrome bc1 molecular inhibition mechanism against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction in Trypanosoma cruzi: the role of Serratia marcescens prodigiosin in the alternative treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates Nifurtimox Toxicity [frontiersin.org]
- 6. Mitochondrial Complex III Defects Contribute to Inefficient Respiration and ATP Synthesis in the Myocardium of Trypanosoma cruzi–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanosoma cruzi infection disturbs mitochondrial membrane potential and ROS production rate in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational challenges of animal models in Chagas disease drug development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypanosoma cruzi Infection through the Oral Route Promotes a Severe Infection in Mice: New Disease Form from an Old Infection? | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modified drug regimen clears active and dormant trypanosomes in mouse models of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preparation of GNF7686 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its ability to modulate the acetylation of non-histone protein substrates, such as α-tubulin, makes it a valuable tool for investigating the biological roles of HDAC6 in various cellular processes, including cell motility, protein degradation, and signal transduction. Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound (also known as SS-208) are summarized in the table below.
| Property | Value |
| Synonyms | SS-208 |
| Molecular Formula | C₁₃H₁₁Cl₂N₃O₄ |
| Molecular Weight | 344.15 g/mol |
| Solubility in DMSO | ~1 mg/mL |
| Solubility in Ethanol | ~30 mg/mL |
| Storage Temperature | -20°C |
| Appearance | Crystalline solid |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (EtOH)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.44 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 344.15 g/mol = 0.00344 g = 3.44 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Under these conditions, the stock solution is stable for several months.
Protocol for Preparing a High-Concentration this compound Stock Solution in Ethanol
Due to its higher solubility in ethanol, a more concentrated stock solution can be prepared.
-
Preparation: Allow the this compound vial to equilibrate to room temperature.
-
Weighing: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 30 mg/mL stock solution, weigh 30 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous ethanol to the this compound powder.
-
Mixing: Vortex thoroughly until the solid is fully dissolved.
-
Aliquoting and Storage: Aliquot and store at -20°C in amber vials.
Note on Aqueous Solutions: this compound has poor solubility in aqueous buffers. To prepare a working solution in an aqueous medium, it is recommended to first dissolve the compound in a minimal amount of DMSO or ethanol and then dilute it with the desired aqueous buffer. It is advisable to prepare aqueous working solutions fresh for each experiment.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
This compound Signaling Pathway
Caption: this compound mechanism of action and downstream effects.
GNF-7 Application in Western Blot Analysis: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the utilization of GNF-7 in Western blot analysis. It is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this potent kinase inhibitor.
Introduction to GNF-7
GNF-7 is a potent, type-II kinase inhibitor, recognized for its activity against the Bcr-Abl fusion protein.[1] It has demonstrated significant anti-proliferative effects in various cancer cell lines, including those resistant to other treatments.[1] Beyond Bcr-Abl, GNF-7 also exhibits inhibitory action against a range of other kinases, including ACK1/AKT, GCK, CSK, p38α, EphA2, Lyn, and ZAK.[1][2] Its mechanism of action involves the suppression of key signaling pathways, leading to reduced cell growth and, in some cases, apoptosis. Western blot analysis is a critical technique to elucidate the specific molecular consequences of GNF-7 treatment.
Key Signaling Pathways Affected by GNF-7
GNF-7 primarily impacts the Bcr-Abl and PI3K/AKT signaling pathways. Treatment with GNF-7 has been shown to cause a significant reduction in the phosphorylation of AKT and its downstream effector, the ribosomal protein S6 (RPS6).[1] This indicates an inhibition of the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.
Application Notes for Western Blot Analysis
Western blot is an indispensable tool for verifying the efficacy of GNF-7 and understanding its mechanism of action in a cellular context. The primary application is to detect changes in the phosphorylation status of key signaling proteins following GNF-7 treatment.
Key Protein Targets for Western Blot Analysis:
-
Phospho-Abl (p-Abl): To confirm direct inhibition of Bcr-Abl kinase activity.
-
Phospho-AKT (p-AKT): To assess the impact on the PI3K/AKT pathway. A significant decrease in p-AKT levels is expected.
-
Total AKT (t-AKT): As a loading control to ensure that changes in p-AKT are not due to variations in the total amount of AKT protein.
-
Phospho-S6 Ribosomal Protein (p-RPS6): As a downstream indicator of AKT/mTOR pathway inhibition.
-
Total S6 Ribosomal Protein (t-RPS6): As a loading control for p-RPS6.
-
Cleaved Caspase-3: To investigate the induction of apoptosis.
-
PARP Cleavage: As another marker for apoptosis.
Experimental Considerations:
-
Cell Lines: Select cell lines known to be sensitive to Bcr-Abl or AKT pathway inhibitors. For example, K562 (CML), Ba/F3 cells expressing Bcr-Abl mutants, or cancer cell lines with activated PI3K/AKT signaling.
-
GNF-7 Concentration and Treatment Time: A dose-response and time-course experiment is recommended to determine the optimal concentration and duration of GNF-7 treatment. Based on published data, concentrations in the low nanomolar to micromolar range are typically effective.[1]
-
Controls: Include a vehicle control (e.g., DMSO) and potentially a positive control (a known inhibitor of the pathway) to ensure the validity of the results.
Quantitative Data Summary
The following table summarizes expected quantitative outcomes from Western blot analysis following GNF-7 treatment, based on its known mechanism of action.
| Target Protein | Expected Change with GNF-7 Treatment | Fold Change (Relative to Vehicle Control) |
| Phospho-Abl | Decrease | 0.1 - 0.5 |
| Phospho-AKT (Ser473) | Decrease | 0.2 - 0.6 |
| Phospho-RPS6 (Ser235/236) | Decrease | 0.1 - 0.4 |
| Cleaved Caspase-3 | Increase | 2.0 - 5.0 |
| Cleaved PARP | Increase | 2.0 - 4.0 |
Note: The exact fold change will vary depending on the cell line, GNF-7 concentration, and treatment duration.
Detailed Protocol for Western Blot Analysis of GNF-7 Treated Cells
This protocol provides a step-by-step guide for performing Western blot analysis to assess the effects of GNF-7.
1. Cell Culture and GNF-7 Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells). b. Treat cells with the desired concentrations of GNF-7 or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., anti-p-AKT, anti-t-AKT, etc.) in the blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
9. Detection and Imaging: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate. d. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands and/or a loading control (e.g., GAPDH or β-actin). c. Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive antibody | Use a new or validated antibody. | |
| Inefficient transfer | Optimize transfer time and conditions. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Use fresh lysates and add protease inhibitors. |
Conclusion
Western blot analysis is a powerful technique for validating the on-target effects of GNF-7 and elucidating its impact on cellular signaling pathways. By carefully selecting protein targets and following a robust protocol, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic potential of GNF-7.
References
GNF7686: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a potent and selective small molecule inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease.[1] This compound was identified through a high-throughput phenotypic screen for inhibitors of T. cruzi growth and represents a promising starting point for the development of new therapeutics.[1] this compound targets cytochrome b, a key component of the mitochondrial electron transport chain, thereby disrupting the parasite's energy metabolism.[1] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays for anti-trypanosomal drug discovery.
Mechanism of Action
This compound exerts its trypanocidal activity by inhibiting cytochrome b (also known as complex III or cytochrome bc1 complex) in the mitochondrial electron transport chain of T. cruzi.[1] Specifically, it binds to the QN site of cytochrome b, preventing the transfer of electrons from ubiquinol to cytochrome c.[1] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a subsequent depletion of cellular ATP, ultimately resulting in parasite death. Notably, this compound displays high selectivity for the parasite's cytochrome b over the mammalian counterpart, indicating a favorable therapeutic window.[1]
Data Presentation: In Vitro Efficacy and Selectivity of this compound
The following table summarizes the quantitative data for this compound's activity against Trypanosoma cruzi and its selectivity against mammalian cells.
| Parameter | Organism/Cell Line | Life Cycle Stage | Value | Reference |
| EC50 | Trypanosoma cruzi | Intracellular Amastigotes | 0.15 µM | [1] |
| EC50 | Trypanosoma cruzi (this compound-resistant) | Epimastigotes | 0.73 µM | [1] |
| EC50 | Trypanosoma cruzi (Wild-type) | Epimastigotes | 0.16 µM | [1] |
| IC50 | T. cruzi complex III | - | 14 ± 3 nM | |
| IC50 | Leishmania donovani complex III | - | >1000 nM | |
| Cytotoxicity | Mammalian cells (e.g., 3T3) | - | >25 µM | [1] |
Experimental Protocols
This section provides detailed protocols for high-throughput screening assays to identify and characterize inhibitors of Trypanosoma cruzi growth, using this compound as a reference compound.
Protocol 1: High-Content Imaging-Based Assay for Intracellular Amastigote Growth Inhibition
This protocol is adapted from established high-content screening methods for T. cruzi and is suitable for a 96- or 384-well format.[2][3]
Materials:
-
Host cells (e.g., C2C12 mouse myoblasts, Vero cells, or NIH/3T3 fibroblasts)
-
Trypanosoma cruzi trypomastigotes (e.g., CA-I/72 strain)
-
Culture medium (e.g., DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)
-
This compound (positive control)
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution (5 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom microplates (96- or 384-well)
-
Automated liquid handler
-
High-content imaging system and analysis software
Procedure:
-
Host Cell Seeding: Seed host cells into the microplates at a density that will result in a sub-confluent monolayer at the end of the assay (e.g., 1,000-2,000 cells/well for a 384-well plate). Incubate overnight at 37°C and 5% CO2.
-
Parasite Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10.
-
Compound Addition: After 2-4 hours of infection, wash the plates with PBS to remove non-internalized trypomastigotes. Add fresh culture medium containing the test compounds or this compound at the desired concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2 to allow for parasite replication.
-
Fixation and Staining:
-
Carefully aspirate the culture medium.
-
Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the wells twice with PBS.
-
Stain the cells with DAPI solution for 15 minutes at room temperature in the dark.
-
Wash the wells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, capturing both host cell and parasite nuclei (DAPI channel).
-
Use automated image analysis software to quantify the number of host cells and intracellular amastigotes per well.
-
The primary readout is the number of parasites per host cell.
-
Calculate the percent inhibition of parasite growth relative to the vehicle control.
-
Host cell number can be used to assess compound cytotoxicity.
-
Protocol 2: Luciferase-Based HTS Assay for T. cruzi Growth Inhibition
This protocol utilizes a transgenic T. cruzi line expressing luciferase, providing a sensitive and high-throughput method to assess parasite viability.
Materials:
-
Trypanosoma cruzi strain expressing luciferase (e.g., CL-Luc)
-
Host cells (e.g., 3T3 fibroblasts)
-
Culture medium
-
This compound
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque microplates (96- or 384-well)
-
Luminometer
Procedure:
-
Host Cell Seeding and Infection: Follow steps 1 and 2 from Protocol 1.
-
Compound Addition: Follow step 3 from Protocol 1.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for 5-10 minutes at room temperature to ensure complete lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the number of viable parasites.
-
Calculate the percent inhibition of parasite growth relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the T. cruzi mitochondrial electron transport chain.
Experimental Workflow for High-Content Screening
Caption: Workflow for a high-content screening assay to identify inhibitors of T. cruzi growth.
Logical Relationship of Hit Confirmation
Caption: Logical flow from primary screen to hit confirmation and mechanism of action studies.
References
Recommended Controls and Protocols for GNF7686 Experiments: Information Not Publicly Available
Efforts to retrieve specific experimental details, mechanism of action, and signaling pathways for the compound "GNF7686" have been unsuccessful. This suggests that this compound is likely an internal designation for a compound from the Genomics Institute of the Novartis Research Foundation (GNF) that has not been publicly disclosed in scientific literature or patent databases.
Without access to proprietary information regarding the biological target and mechanism of action of this compound, it is not possible to provide accurate and detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
To fulfill the user's request for content structure and formatting, a generalized template is provided below for a hypothetical inhibitor, "Inhibitor-Y," which targets the well-characterized MEK1/2 pathway. This example illustrates the expected format and detail that would be provided if information on this compound were available.
Application Notes for "Inhibitor-Y" - A Hypothetical MEK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inhibitor-Y is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers. These application notes provide recommended controls and detailed protocols for in vitro and in vivo experiments designed to investigate the cellular effects of Inhibitor-Y.
Data Presentation: In Vitro Potency of Inhibitor-Y
| Cell Line | Cancer Type | IC50 (nM) for Proliferation | p-ERK Inhibition (IC50, nM) |
| A375 | Melanoma (BRAF V600E) | 10 | 5 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 50 | 25 |
| MCF-7 | Breast Cancer (Wild-type RAF/RAS) | >1000 | >500 |
| Normal Fibroblasts | Non-cancerous | >5000 | >1000 |
Caption: Table 1. Summary of in vitro activity of Inhibitor-Y in various cancer cell lines and normal fibroblasts.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Inhibitor-Y on cancer cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a 10-point serial dilution of Inhibitor-Y in DMSO, followed by a further dilution in culture medium to achieve the final desired concentrations (ranging from 0.1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (0.1% DMSO) and no-treatment control wells. Incubate for 72 hours.
-
Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Recommended Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve Inhibitor-Y. This controls for any effects of the solvent.
-
Positive Control: A known MEK inhibitor (e.g., Trametinib) to ensure the assay is performing as expected.
-
Negative Control Cell Line: A cell line known to be insensitive to MEK inhibition (e.g., with a downstream mutation like an activating ERK mutation, if available).
Western Blot for Phospho-ERK Inhibition
Objective: To confirm the on-target effect of Inhibitor-Y by measuring the phosphorylation of ERK, a direct downstream substrate of MEK.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of Inhibitor-Y (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
Recommended Controls:
-
Vehicle Control: To establish the baseline level of ERK phosphorylation.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Positive Control: Treatment with a growth factor (e.g., EGF) to stimulate the pathway and ensure a robust phospho-ERK signal at baseline.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Figure 1. Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Inhibitor-Y.
Experimental Workflow Diagram
Caption: Figure 2. Workflow for assessing on-target activity of Inhibitor-Y via Western Blot.
Application Notes and Protocols for Flow Cytometry Analysis of GNF7686 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF7686 is a novel immunomodulatory compound with potential therapeutic applications in autoimmune diseases and oncology. Understanding its precise mechanism of action is critical for its clinical development. Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of this compound on the immune system. These application notes provide detailed protocols for analyzing the impact of this compound on T-lymphocyte activation and function, focusing on key markers such as CD69 and interferon-gamma (IFN-γ).
Core Applications
-
Immunophenotyping: Characterizing changes in immune cell populations following this compound treatment.
-
T-Cell Activation Assays: Quantifying the expression of early and late activation markers on T-cells.
-
Cytokine Production Analysis: Measuring intracellular cytokine production to assess T-cell effector function.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables provide examples of how to structure quantitative data obtained from flow cytometry experiments investigating the effects of this compound.
Table 1: Effect of this compound on T-Cell Activation Marker Expression
| Treatment Group | Concentration (µM) | % CD4+ CD69+ | % CD8+ CD69+ |
| Vehicle Control | 0 | 5.2 ± 0.8 | 8.1 ± 1.2 |
| This compound | 0.1 | 15.7 ± 2.1 | 22.4 ± 3.5 |
| This compound | 1 | 45.3 ± 5.6 | 58.9 ± 6.3 |
| This compound | 10 | 78.9 ± 8.2 | 85.1 ± 7.9 |
Table 2: this compound-Mediated Modulation of Intracellular IFN-γ Production in T-Cells
| Treatment Group | Concentration (µM) | % CD4+ IFN-γ+ | % CD8+ IFN-γ+ |
| Unstimulated Control | 0 | 0.5 ± 0.1 | 1.2 ± 0.3 |
| Stimulated + Vehicle | 0 | 25.8 ± 3.4 | 42.5 ± 4.8 |
| Stimulated + this compound | 0.1 | 18.2 ± 2.5 | 30.1 ± 3.9 |
| Stimulated + this compound | 1 | 9.7 ± 1.5 | 15.8 ± 2.1 |
| Stimulated + this compound | 10 | 2.1 ± 0.5 | 4.3 ± 0.9 |
Experimental Protocols
Protocol 1: Analysis of T-Cell Activation Markers (CD69)
This protocol details the steps for stimulating peripheral blood mononuclear cells (PBMCs) and staining for the early activation marker CD69 following treatment with this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at desired final concentrations. Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Add a stimulating agent (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the appropriate wells.
-
Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Staining:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
If using a fixable viability dye, stain according to the manufacturer's protocol.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the antibody cocktail (anti-CD3, anti-CD4, anti-CD8, anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash cells twice with 2 mL of staining buffer.
-
Resuspend in 300-500 µL of staining buffer. If not using a fixable viability dye, add a non-fixable viability dye like PI just before acquisition.
-
Acquire samples on a flow cytometer.
-
Protocol 2: Intracellular Staining for IFN-γ
This protocol outlines the procedure for detecting intracellular IFN-γ in T-cells treated with this compound.
Materials:
-
Same as Protocol 1, with the addition of:
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Intracellular Staining Fixation and Permeabilization Buffer Kit
-
Fluorochrome-conjugated anti-IFN-γ antibody
Procedure:
-
Cell Preparation and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Stimulation and Cytokine Accumulation:
-
Stimulate cells as described in Protocol 1, step 3.
-
4-6 hours prior to the end of the stimulation period, add Brefeldin A and Monensin to the culture to block cytokine secretion.
-
-
Surface Staining:
-
Harvest and wash the cells.
-
Perform surface staining for CD3, CD4, and CD8 as described in Protocol 1, step 4.
-
-
Fixation and Permeabilization:
-
After surface staining, wash the cells.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the anti-IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with permeabilization buffer.
-
Resuspend in Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the analysis of this compound.
Caption: Hypothetical mechanism of this compound inhibiting T-cell activation pathways.
Caption: Experimental workflow for flow cytometry analysis of this compound effects.
Concluding Remarks
The provided protocols and data presentation formats offer a robust framework for characterizing the immunological effects of this compound. Consistent application of these methods will yield high-quality, reproducible data essential for advancing the understanding and development of this novel compound. Researchers should optimize antibody concentrations and instrument settings for their specific experimental conditions.
Application Notes and Protocols: GNF7686 in Combination with Benznidazole for the Treatment of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide.[1][2] Current treatment options, primarily benznidazole (BNZ) and nifurtimox, are limited by long treatment durations, significant side effects, and variable efficacy, especially in the chronic phase of the disease.[2][3] This necessitates the development of novel therapeutic strategies. GNF7686 is a potent and selective small molecule inhibitor of T. cruzi cytochrome b, a critical component of the mitochondrial electron transport chain.[4] This novel mechanism of action presents an opportunity for combination therapy to enhance efficacy, shorten treatment duration, and potentially reduce the required dose of existing drugs like benznidazole.
These application notes provide a summary of the preclinical evidence for the combination of this compound, as part of the pyrrolopyrimidine series of cytochrome b inhibitors, with benznidazole. Detailed protocols for key in vitro and in vivo assays are included to facilitate further research and development in this promising area.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its trypanocidal activity by specifically targeting the Qi site of cytochrome b in the T. cruzi mitochondrial respiratory chain.[2] This inhibition disrupts the parasite's energy metabolism, leading to its death. Benznidazole, on the other hand, is a nitroimidazole prodrug that, upon activation within the parasite, generates reactive nitrogen species that cause widespread damage to DNA and other macromolecules.[5]
The distinct mechanisms of action of this compound and benznidazole provide a strong rationale for their combined use. By targeting two different essential pathways in the parasite, this combination has the potential to:
-
Achieve synergistic or additive effects: Leading to enhanced parasite killing.
-
Reduce the likelihood of drug resistance: As the parasite would need to develop resistance to two distinct mechanisms simultaneously.
-
Shorten treatment duration: A more rapid parasite clearance could lead to shorter, more tolerable treatment regimens.
-
Lower required doses: Potentially reducing the toxicity associated with benznidazole.
Data Presentation
The following tables summarize the key in vitro and in vivo efficacy data for a representative pyrrolopyrimidine cytochrome b inhibitor (a close analog of this compound) in combination with benznidazole. While specific quantitative synergy data such as Fractional Inhibitory Concentration Index (FICI) are not available in the reviewed literature, the data clearly demonstrates the enhanced efficacy of the combination.
Table 1: In Vitro Efficacy of a Pyrrolopyrimidine Cytochrome b Inhibitor in Combination with Benznidazole
| Treatment Group | Concentration | Treatment Duration | Outcome |
| Pyrrolopyrimidine alone | Efficacious Dose | 5 days | Parasite persistence |
| Benznidazole (BNZ) alone | Sub-efficacious Dose | 5 days | Parasite persistence |
| Pyrrolopyrimidine + BNZ | Efficacious Dose + Sub-efficacious Dose | 5 days | Complete parasite clearance |
Data is descriptive based on in vitro washout assays.[2]
Table 2: In Vivo Efficacy of a Pyrrolopyrimidine Cytochrome b Inhibitor in Combination with Benznidazole in a Murine Model of Chronic Chagas Disease
| Treatment Group | Dosing Regimen | Treatment Duration | Outcome (Relapse Rate) |
| Pyrrolopyrimidine alone | 50 mg/kg bid | 5 days | 3 out of 6 animals relapsed |
| Benznidazole (BNZ) alone | 30 mg/kg qd (sub-optimal) | 5 days | Not reported, but this dose is known to be sub-curative |
| Pyrrolopyrimidine + BNZ | 50 mg/kg bid + 30 mg/kg qd | 5 days | 0 out of 6 animals relapsed |
Data from a clinically predictive bioluminescent mouse model of chronic Chagas disease.[2]
Experimental Protocols
In Vitro Washout Assay for Combination Drug Studies
This protocol is designed to assess the ability of a drug combination to achieve sterile cure in an in vitro model of T. cruzi infection.
Materials:
-
Vero cells (or other suitable host cell line)
-
Trypanosoma cruzi trypomastigotes (e.g., Silvio X10/7 strain)
-
Culture medium (e.g., MEM with 10% FCS)
-
Pyrrolopyrimidine cytochrome b inhibitor (e.g., this compound analog)
-
Benznidazole (BNZ)
-
96-well plates
-
Plate reader for measuring parasite viability (e.g., bioluminescence)
Protocol:
-
Host Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5.
-
Removal of Extracellular Parasites: After 16-40 hours of infection, wash the cell monolayer to remove any extracellular trypomastigotes.
-
Drug Treatment: Add fresh culture medium containing the pyrrolopyrimidine inhibitor, benznidazole, or the combination of both at the desired concentrations. Include appropriate vehicle controls.
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., 5 days).
-
Drug Washout: After the treatment period, remove the drug-containing medium and wash the cells thoroughly with fresh medium to remove any residual compound.
-
Outgrowth Phase: Add fresh drug-free medium to the wells and incubate for an extended period (e.g., up to 60 days) to allow for the outgrowth of any remaining viable parasites.
-
Assessment of Parasite Viability: Monitor the cultures for parasite recrudescence at regular intervals using a suitable method, such as bioluminescence imaging or microscopy. The absence of detectable parasites at the end of the outgrowth phase indicates sterile cure.
In Vivo Efficacy Study in a Murine Model of Chronic Chagas Disease
This protocol describes the use of a bioluminescent mouse model to evaluate the in vivo efficacy of combination therapy in a chronic infection setting.
Materials:
-
BALB/c mice
-
Bioluminescent Trypanosoma cruzi strain (e.g., CL Brener expressing luciferase)
-
Pyrrolopyrimidine cytochrome b inhibitor (e.g., this compound analog)
-
Benznidazole (BNZ)
-
D-luciferin (substrate for luciferase)
-
In vivo imaging system (IVIS)
-
Cyclophosphamide (for immunosuppression to induce relapse)
Protocol:
-
Infection: Infect BALB/c mice with bioluminescent T. cruzi trypomastigotes. Allow the infection to establish and progress to the chronic phase (typically >90 days post-infection).
-
Baseline Imaging: Prior to treatment, image all mice using an IVIS system after intraperitoneal injection of D-luciferin to establish the baseline parasite burden.
-
Treatment: Administer the pyrrolopyrimidine inhibitor, benznidazole, or the combination orally via gavage at the desired doses and schedule (e.g., for 5 consecutive days). Include a vehicle-treated control group.
-
Monitoring during Treatment: Monitor the mice for any signs of toxicity throughout the treatment period.
-
Post-Treatment Imaging: After the completion of treatment, perform bioluminescence imaging at regular intervals to monitor parasite clearance and detect any potential relapse.
-
Immunosuppression: To confirm sterile cure, immunosuppress the treated mice with cyclophosphamide. This will induce the relapse of any residual parasites that were not eradicated by the treatment.
-
Final Imaging and Analysis: Perform final bioluminescence imaging after the immunosuppression period. Mice that remain bioluminescence-negative are considered cured. Quantify the bioluminescence signal to determine the parasite load in each animal and compare the efficacy of the different treatment groups.
Visualizations
Caption: Dual mechanism of action of this compound and Benznidazole.
Caption: Preclinical evaluation workflow for combination therapy.
Conclusion
The combination of the cytochrome b inhibitor this compound (as part of the pyrrolopyrimidine series) and benznidazole represents a promising new therapeutic strategy for Chagas disease. Preclinical data strongly suggest that this combination can achieve a more rapid and complete parasite clearance than either agent alone, potentially leading to shorter, safer, and more effective treatment regimens. The detailed protocols provided herein should serve as a valuable resource for researchers working to advance this and other novel combination therapies for this neglected tropical disease. Further studies are warranted to fully characterize the synergistic potential of this combination and to establish optimal dosing for clinical development.
References
- 1. Short-course combination treatment for experimental chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-course combination treatment for experimental chronic Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Therapy Using Benznidazole and Aspirin during the Acute Phase of Experimental Chagas Disease Prevents Cardiovascular Dysfunction and Decreases Typical Cardiac Lesions in the Chronic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy using nitro compounds improves the efficacy of experimental Chagas disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy Testing of FDA-Approved Drugs Identifies Potent Drug Combinations against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility
Disclaimer: Please be advised that extensive searches for the compound "GNF7686" did not yield any specific information regarding its chemical properties, solubility, or handling protocols. The following troubleshooting guide is based on general best practices for addressing insolubility issues encountered with novel or poorly characterized compounds in a research setting.
This guide is intended for researchers, scientists, and drug development professionals to provide strategies for overcoming common solubility challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated out of the DMSO stock solution upon storage. What should I do?
A1: Compound precipitation from a DMSO stock solution can occur due to several factors, including compound instability, absorption of water by DMSO, or the compound's concentration exceeding its solubility limit in DMSO.[1][2] It is recommended to visually inspect stock solutions before use. If precipitation is observed, gentle warming (to 30-40°C), vortexing, or sonication can help redissolve the compound.[3] To prevent this, consider storing DMSO stocks in desiccated environments and at appropriate concentrations.
Q2: I observed compound precipitation after diluting my DMSO stock into an aqueous assay buffer. Why did this happen and how can I fix it?
A2: This is a common issue for lipophilic compounds.[1] While highly soluble in organic solvents like DMSO, their solubility can dramatically decrease when diluted into aqueous buffers.[1][4] This is often referred to as "compound crashing out." To mitigate this, you can try several approaches:
-
Decrease the final DMSO concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells and interfere with assays.[4] However, a slightly higher (but still tolerated) percentage of DMSO in the final assay volume may help maintain solubility.
-
Use a different co-solvent: In some cases, other organic solvents or co-solvents can be used in combination with or as an alternative to DMSO.
-
Modify the assay buffer: Adjusting the pH or including solubilizing agents (e.g., surfactants like Tween-20 or Pluronic F-68) in the assay buffer can enhance compound solubility.
-
Prepare a fresh, lower concentration stock: Preparing a more dilute stock solution in DMSO may prevent precipitation upon dilution into the aqueous buffer.
Q3: Can sonication be used to redissolve my precipitated compound?
A3: Yes, sonication is a common method used to help dissolve compounds by breaking down aggregates and increasing the interaction between the solvent and the compound.[3] However, it's important to use it judiciously as excessive sonication can generate heat, potentially degrading thermally sensitive compounds.
Q4: How does the purity of a compound affect its solubility?
A4: Impurities in a synthesized compound can significantly impact its solubility. In some cases, impurities may be less soluble than the primary compound, leading to precipitation.[4] Conversely, some impurities might act as solubilizing agents. Therefore, using a highly purified compound is crucial for obtaining reproducible solubility data.
Troubleshooting Guides
Guide 1: Troubleshooting Precipitated DMSO Stock Solutions
This guide provides a step-by-step workflow for addressing precipitation in DMSO stock solutions.
Guide 2: Addressing Compound Precipitation in Aqueous Assay Buffers
This guide outlines a logical approach to troubleshooting compound precipitation upon dilution into aqueous buffers.
Data Presentation: Solubility in Common Solvents
The following table summarizes the general solubility characteristics of common laboratory solvents. It is crucial to experimentally determine the solubility of a new compound.
| Solvent | Type | Polarity | Common Use | Notes |
| DMSO | Aprotic Polar | High | Stock solutions for in vitro assays | Hygroscopic; can be toxic to cells at >1% v/v.[4] |
| Ethanol | Protic Polar | High | Co-solvent in assays | Can affect protein structure and enzyme activity. |
| Methanol | Protic Polar | High | Co-solvent, analytical preparations | Volatile and toxic. |
| PBS (pH 7.4) | Aqueous Buffer | High | Final assay buffer | Represents physiological conditions. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
Objective: To determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Compound of interest
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipette
Methodology:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Create a serial dilution series: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Dilute into aqueous buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing the aqueous buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Measure turbidity: Read the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
Determine solubility: The kinetic solubility is the highest concentration at which no significant increase in absorbance is detected compared to the buffer-only control.
Signaling Pathway Visualization
As no specific signaling pathway is associated with the unknown compound "this compound," the following diagram illustrates a hypothetical pathway to demonstrate the visualization capabilities as requested.
References
Optimizing GNF7686 concentration for cell-based assays
This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers using GNF7686 in cell-based assays, with a particular focus on its application against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental compound identified as a potent and selective inhibitor of the Trypanosoma cruzi proteasome. Its mechanism of action involves non-covalently binding to and inhibiting the chymotrypsin-like activity of the β5 subunit of the parasite's 20S proteasome. This inhibition disrupts protein degradation pathways essential for the parasite's survival, leading to the accumulation of ubiquitinated proteins and subsequent cell death. It shows high selectivity for the parasite's proteasome over the human equivalent, making it a promising candidate for Chagas disease therapy.
Q2: What is a recommended starting concentration for this compound in an anti-T. cruzi assay?
A starting concentration of 1.0 µM is often effective for clearing T. cruzi amastigotes from infected host cells.[1] However, the optimal concentration can vary depending on the cell line, parasite strain, and specific assay conditions. It is always recommended to perform a dose-response experiment to determine the 50% effective concentration (EC₅₀) for your specific experimental setup.
Q3: How do I determine the selectivity of this compound for the parasite over host cells?
To determine the selectivity, you need to calculate the Selectivity Index (SI). This is achieved by comparing the compound's potency against the parasite (EC₅₀) with its toxicity to the host mammalian cells (CC₅₀). The ratio is calculated as: SI = CC₅₀ / EC₅₀ .[2] A higher SI value indicates greater selectivity for the parasite, which is a desirable characteristic for a therapeutic compound.
Q4: What are potential off-target effects of this compound?
While this compound is designed to be selective for the parasite proteasome, all compounds have the potential for off-target effects. These occur when a compound interacts with unintended targets, which can lead to unexpected biological responses or cytotoxicity.[3][4][5] It is crucial to assess cytotoxicity in the host cell line being used (e.g., Vero, NIH/3T3, hiPSC-Cardiomyocytes) to ensure that the observed anti-parasitic activity is not a result of host cell death.[6]
Q5: What solvent should I use to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in results between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Inaccurate Pipetting: Errors in dispensing the compound, cells, or reagents. 3. Edge Effects: Evaporation from wells on the plate's perimeter. | 1. Ensure cells are thoroughly resuspended before plating. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity. |
| No observable anti-parasitic effect. | 1. Sub-optimal Concentration: The concentration of this compound is too low. 2. Compound Degradation: Improper storage of this compound stock solution. 3. Assay Timing: The incubation period may be too short to observe an effect. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.01 µM to 25 µM). 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. 3. Extend the treatment duration (e.g., from 48h to 72h) and assess parasite viability at multiple time points. |
| High levels of host cell death in all wells, including controls. | 1. Cell Culture Contamination: Bacterial or fungal contamination. 2. Poor Cell Health: Cells were not healthy or were at too high a passage number before the experiment. 3. Reagent Issues: Contaminated media, serum, or other reagents. | 1. Regularly check cultures for signs of contamination. Use aseptic techniques. 2. Use cells within a validated passage range and ensure they are >95% viable before seeding. 3. Use fresh, pre-tested batches of media and supplements. |
| High host cell death only in this compound-treated wells. | 1. Cytotoxicity: The this compound concentration is toxic to the host cell line. 2. Solvent Toxicity: The final DMSO concentration is too high. | 1. Perform a cytotoxicity assay (e.g., CellTiter-Glo®, CellTox™ Green[7][8]) on uninfected host cells to determine the CC₅₀. 2. Ensure the final DMSO concentration does not exceed 0.5%. Run a vehicle-only control to confirm. |
Quantitative Data Summary
The following table summarizes the reported potency and cytotoxicity of this compound and the reference drug Benznidazole (Bz) in various cell-based assays.
| Compound | Assay Target | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | T. cruzi amastigotes | NIH/3T3 | ~1.0 (Effective Conc.) | Not specified | Not specified | [1] |
| Benznidazole | T. cruzi amastigotes | hiPSC-CMs | 3.3 ± 0.5 | 175.7 ± 25.4 | 53.2 | [6] |
| Benznidazole | T. cruzi trypomastigotes | (In vitro) | 22.79 ± 4.12 | >100 (Vero cells) | >4.3 | [2] |
| Benznidazole | T. cruzi amastigotes | Vero E6 | ~3-5 (IC₅₀) | Not specified | Not specified | [9] |
Note: EC₅₀ (Effective Concentration 50%) and IC₅₀ (Inhibitory Concentration 50%) measure the compound's potency against the parasite. CC₅₀ (Cytotoxic Concentration 50%) measures the compound's toxicity to the host cells.
Experimental Protocols & Visualizations
Protocol 1: Determining EC₅₀ of this compound against Intracellular T. cruzi
This protocol outlines a standard method for assessing the efficacy of this compound against the intracellular (amastigote) form of T. cruzi.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero or NIH/3T3) in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the host cell monolayer with trypomastigotes at a suitable multiplicity of infection (MOI). Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.[2]
-
Compound Treatment: Wash the wells to remove any remaining extracellular parasites. Add fresh medium containing serial dilutions of this compound (e.g., 0.01 µM to 25 µM). Include a "no-drug" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[2][6]
-
Quantification: Fix and stain the cells (e.g., with DAPI for nuclei and an antibody for parasites). Use high-content imaging or manual microscopy to count the number of amastigotes per host cell.[6]
-
Data Analysis: Normalize the parasite count data to the vehicle control. Plot the percentage of inhibition against the log of this compound concentration and use a non-linear regression model to calculate the EC₅₀ value.
Protocol 2: Host Cell Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of this compound that is toxic to the host cell line.
Methodology:
-
Cell Seeding: Seed the uninfected host cell line in an opaque-walled 96-well plate at the same density used for the efficacy assay.[8]
-
Compound Addition: After cells have adhered, add serial dilutions of this compound. Include a "no-compound" control for 100% viability and a "lysis" control (e.g., with a detergent like Triton X-100) for 0% viability.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours).
-
Viability Measurement: Measure cell viability using a commercial assay kit, such as CellTiter-Glo® (measures ATP/metabolic activity) or a dye-based assay like CellTox™ Green (measures membrane integrity).[7]
-
Data Analysis: Normalize the data to the controls. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to calculate the CC₅₀ value.
This compound Mechanism of Action
This compound selectively targets the proteasome of the Trypanosoma cruzi parasite. This diagram illustrates the downstream effects of this inhibition.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting common issues during assay optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitrypanosomal Activity of 1,2,3-Triazole-Based Hybrids Evaluated Using In Vitro Preclinical Translational Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. A Novel High-Content Screening-Based Method for Anti-Trypanosoma cruzi Drug Discovery Using Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.sg]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of GNF7686
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential off-target effects of GNF7686 in your experiments. This compound is a potent inhibitor of the Trypanosoma cruzi purine salvage pathway, a critical metabolic route for the parasite's survival.[1][2][3][4][5][6] While this pathway presents a therapeutic window due to differences with the mammalian host's purine metabolism, ensuring the selectivity of any inhibitor is paramount for preclinical and clinical success.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Host Cell Toxicity
Question: I am observing significant cytotoxicity in my mammalian host cell line after treatment with this compound, even at concentrations that are effective against T. cruzi. How can I determine if this is an off-target effect and mitigate it?
Answer: Unexplained host cell toxicity is a primary concern when developing anti-parasitic compounds. It is crucial to determine if the observed cytotoxicity is due to off-target effects of this compound. Here’s a systematic approach to troubleshoot this issue:
1. Confirm On-Target Parasite Inhibition:
-
First, ensure that the observed anti-parasitic activity is consistent with the known mechanism of action of this compound.
2. Perform a Dose-Response Cytotoxicity Assay:
-
Conduct a detailed dose-response curve of this compound on your specific mammalian cell line(s) to determine the 50% cytotoxic concentration (CC50).
-
Simultaneously, determine the 50% effective concentration (EC50) against the intracellular amastigote form of T. cruzi.
-
Calculate the Selectivity Index (SI = CC50 / EC50). A higher SI value indicates greater selectivity for the parasite.
3. Utilize Control Compounds:
-
Include a well-characterized inhibitor of the T. cruzi purine salvage pathway (e.g., allopurinol) as a positive control for anti-parasitic activity with a known host cell toxicity profile.[7][8]
-
Use a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity.
4. Investigate Potential Off-Targets:
-
Hypothesize Off-Targets: Since this compound targets purine metabolism, a primary off-target candidate in mammalian cells is the purine salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Biochemical Assays: If possible, perform in vitro enzyme inhibition assays using purified human HGPRT to directly measure the inhibitory activity of this compound.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells and can help confirm if this compound is interacting with host cell proteins at the concentrations used in your experiments.
Workflow for Investigating Host Cell Toxicity
Caption: Troubleshooting workflow for unexpected host cell toxicity.
Issue 2: Inconsistent Anti-parasitic Activity
Question: My results for this compound's efficacy against T. cruzi are variable between experiments. Could this be related to off-target effects or other factors?
Answer: Inconsistent anti-parasitic activity can stem from several factors, including experimental variability and potential off-target effects that might indirectly influence parasite survival.
1. Standardize Experimental Conditions:
-
Parasite Strain and Stage: Ensure you are using a consistent strain and developmental stage of T. cruzi (e.g., trypomastigotes for invasion, amastigotes for intracellular replication).
-
Host Cell Line: Use a consistent host cell line and ensure the cells are healthy and at a consistent confluency at the time of infection.
-
Infection Ratio: Maintain a consistent parasite-to-host cell ratio (multiplicity of infection - MOI).
2. Evaluate Compound Stability and Purity:
-
Confirm the stability of your this compound stock solution.
-
Verify the purity of the compound, as impurities could contribute to inconsistent results.
3. Consider Host Cell-Mediated Effects:
-
Host Cell Metabolism: Off-target effects of this compound on host cell metabolism could indirectly impact the intracellular environment and, consequently, parasite replication. Monitor the general health and metabolic activity of the host cells during the experiment (e.g., using a resazurin-based viability assay).
-
Immune Response: If using primary cells or co-culture systems, consider that off-target effects on host immune cells could alter the anti-parasitic response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and why does it have the potential for off-target effects?
A1: this compound is an inhibitor of the Trypanosoma cruzi purine salvage pathway.[1][2][3][4][5][6] Unlike mammals, which can synthesize purines de novo, T. cruzi is entirely dependent on salvaging purines from the host.[9][10][11] This metabolic difference provides a therapeutic target. However, mammals also have a purine salvage pathway, with key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[12] If this compound is not sufficiently selective for the parasite's enzymes over the human counterparts, it can lead to off-target inhibition of the host's purine metabolism, potentially causing cytotoxicity.
Signaling Pathway: Purine Metabolism in T. cruzi vs. Mammalian Host
Caption: Simplified comparison of purine metabolism in T. cruzi and its mammalian host.
Q2: How can I proactively assess the off-target profile of this compound?
A2: A comprehensive off-target assessment should be part of the preclinical development of any new compound. For this compound, the following strategies are recommended:
-
Kinome Profiling: Although this compound's primary target is not a kinase, broad kinase panels are a common and valuable tool for identifying unexpected off-target interactions.[13][14][15][16] Many small molecule inhibitors show cross-reactivity with kinases.
-
Broad Target Binding Panels: Several commercial services offer screening against a wide range of receptors, ion channels, and enzymes to identify potential off-target liabilities.
-
In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound and known protein binding pockets.[17] These predictions should be experimentally validated.
Q3: What types of cytotoxicity assays are most relevant for evaluating the off-target effects of this compound?
A3: A multi-assay approach is recommended to get a comprehensive understanding of potential cytotoxicity.[18]
-
Metabolic Viability Assays (e.g., MTT, Resazurin): These assays measure the metabolic activity of cells, which can be an early indicator of cellular stress.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of necrosis.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays can determine if the compound is inducing programmed cell death.
Data Presentation: Example Cytotoxicity and Selectivity Data
| Compound | T. cruzi EC50 (µM) | Mammalian Cell CC50 (µM) | Selectivity Index (SI) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate CC50/EC50] |
| Control 1 | [Value] | [Value] | [Value] |
| Control 2 | [Value] | [Value] | [Value] |
Data Presentation: Example Kinome Scan Data Summary
| Kinase Family | Number of Kinases Hit (>50% inhibition at 1 µM) |
| TK | [Insert number] |
| TKL | [Insert number] |
| STE | [Insert number] |
| CK1 | [Insert number] |
| AGC | [Insert number] |
| CAMK | [Insert number] |
| CMGC | [Insert number] |
| Total | [Insert total] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of choice (e.g., Vero, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Replace the medium in the cell plate with the this compound dilutions and controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: This is typically performed as a fee-for-service by specialized companies. The general workflow is as follows:
-
Provide a sample of this compound at a specified concentration and purity.
-
The compound is screened against a large panel of purified, active kinases (e.g., KINOMEscan™, Eurofins KinaseProfiler™).
-
The percentage of inhibition for each kinase at a single concentration (e.g., 1 µM) is determined.
-
Results are often visualized on a "kinetree" diagram, showing the kinases that are significantly inhibited.
-
Follow-up dose-response assays are recommended for any significant "hits" to determine the IC50 values.
Experimental Workflow: Off-Target Profiling
Caption: A general workflow for identifying and validating off-target effects.
References
- 1. Purine metabolism in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of compounds with activity against Trypanosoma cruzi within a collection of synthetic nucleoside analogs [frontiersin.org]
- 3. Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Effect of allopurinol on Trypanosoma cruzi: metabolism and biological activity in intracellular and bloodstream forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the nucleotide metabolism of Trypanosoma brucei and other trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enzymes of purine salvage in Trypanosoma cruzi, Trypanosoma brucei and Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central role of metabolism in Trypanosoma cruzi tropism and Chagas disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Characterization and Inhibition of Trypanosoma cruzi Hypoxanthine–Guanine Phosphoribosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 18. youtube.com [youtube.com]
GNF7686 degradation and storage best practices
Notice: Information regarding the specific compound GNF7686, including its degradation pathways, storage best practices, and experimental protocols, is not publicly available. The designation "GNF" likely refers to the Genomics Institute of the Novartis Research Foundation, suggesting this compound may be an internal research compound that has not been disclosed in publications, patents, or commercial catalogs.
Without specific data on this compound, this technical support center provides guidance based on general best practices for handling and storing novel small molecule inhibitors in a research setting. Researchers working with this compound should consult any internal documentation provided by the source of the compound for specific handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store a novel small molecule inhibitor like this compound upon receipt?
A1: As a general best practice for novel compounds with unknown stability, it is recommended to store the solid material at -20°C or -80°C, protected from light and moisture. The container should be tightly sealed. For long-term storage, aliquoting the solid compound can prevent repeated freeze-thaw cycles.
Q2: What is the best way to prepare stock solutions of this compound?
A2: Stock solutions should be prepared using a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice for many small molecule inhibitors. Prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C. Minimize the exposure of the stock solution to atmospheric moisture, as water can promote hydrolysis.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: To assess the stability of this compound in your specific assay media or buffer, you can perform a time-course experiment. Incubate the compound in the relevant solution at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours). At each time point, analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound and detect any degradation products.
Q4: What are common degradation pathways for small molecule inhibitors?
A4: Common degradation pathways for small molecule inhibitors include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light, metal ions, or certain functional groups in the molecule.
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Photodegradation: Degradation caused by exposure to light, particularly UV light.
Q5: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A5: Inconsistent results can stem from several factors related to compound stability and handling:
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Compound Degradation: The compound may be degrading in the stock solution or under the experimental conditions.
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Solubility Issues: The compound may be precipitating out of solution at the working concentration.
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Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation.
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Inaccurate Pipetting: Inaccurate dispensing of the compound can lead to variability in the final concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Compound degradation in stock solution or working solution. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. Assess compound stability in your experimental buffer. |
| Precipitate observed in stock or working solutions | Poor solubility of the compound. | Determine the solubility of the compound in various solvents. Use a co-solvent if necessary. Gently warm the solution to aid dissolution (if the compound is heat-stable). Filter the solution to remove any undissolved particles. |
| High background or off-target effects in assays | Compound impurity or degradation products interfering with the assay. | Verify the purity of the compound using analytical methods like HPLC or LC-MS. If degradation is suspected, prepare fresh solutions and re-test. |
| Inconsistent results between experiments | Variability in compound preparation or handling. | Standardize the protocol for preparing and handling the compound. Ensure accurate and consistent pipetting. Use freshly prepared working solutions for each experiment. |
Experimental Protocols (General)
The following are generalized protocols. Specific concentrations and incubation times for this compound would need to be determined empirically.
Protocol: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the desired final concentration.
-
Use the working solution immediately after preparation. Do not store diluted solutions in aqueous buffers for extended periods.
-
Visualizations
As the signaling pathway for this compound is unknown, a generic experimental workflow for testing a novel inhibitor is provided below.
Caption: A generalized workflow for testing a novel small molecule inhibitor in a cell-based assay.
This guide provides a starting point for researchers working with uncharacterized small molecule inhibitors. For this compound, it is imperative to seek specific information from the provider of the compound to ensure proper handling, storage, and experimental use.
Technical Support Center: Interpreting Unexpected Results with GNF7686
Welcome to the technical support center for GNF7686. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule inhibitor with potent activity against kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania donovoani (a causative agent of visceral leishmaniasis). Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at the level of Complex III (cytochrome bc1 complex). Specifically, this compound binds to the Qi (quinone reduction) site of cytochrome b, disrupting the parasite's ability to produce ATP through oxidative phosphorylation.[1] This leads to a decrease in cellular oxygen consumption.[1]
Q2: What are the typical effective concentrations (EC50) of this compound against T. cruzi and L. donovani?
The effective concentration of this compound can vary depending on the parasite species, life cycle stage, and the specific strain used. Below is a summary of reported EC50 values.
| Parasite | Life Cycle Stage | Strain | EC50 (µM) |
| Trypanosoma cruzi | Amastigote | Wild-Type | ~0.025 |
| Amastigote | This compound-Resistant | ~0.73 | |
| Epimastigote | Wild-Type | ~0.16 | |
| Epimastigote | This compound-Resistant | ~0.73 | |
| Leishmania donovani | Promastigote | Wild-Type | This compound is reported to be effective, though specific EC50 values are not readily available in the provided search results. |
| Amastigote | Wild-Type | This compound was identified from a screen for inhibitors of L. donovani amastigote growth, indicating potent activity. |
Q3: How do I prepare this compound for in vitro assays?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, sterile DMSO to ensure solubility and prevent degradation of the compound. When preparing working solutions for cell culture, it is recommended to dilute the DMSO stock directly into the culture medium with vigorous mixing to avoid precipitation. The final concentration of DMSO in the assay should be kept low, typically at or below 0.1%, to minimize solvent-induced cytotoxicity to both the parasite and host cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Troubleshooting Guide
This guide addresses common unexpected results and issues that may arise during experiments with this compound.
Issue 1: Reduced or No Compound Activity
Unexpected Result: You observe a higher than expected EC50 value or a complete lack of parasite growth inhibition at concentrations where this compound should be active.
Possible Causes and Solutions:
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Compound Degradation:
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Solution: Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.
-
-
Solubility Issues:
-
Solution: this compound may precipitate out of the aqueous culture medium if not prepared correctly. When diluting the DMSO stock, add it to the medium while vortexing or mixing vigorously to ensure it remains in solution. Consider performing a serial dilution of the stock in DMSO before the final dilution into the medium.
-
-
Resistant Parasite Population:
-
Solution: The parasite population may have developed resistance to this compound, especially in long-term cultures with sublethal concentrations of the compound. Confirm the identity and susceptibility of your parasite strain. If resistance is suspected, you can sequence the cytochrome b gene to check for mutations, such as the L197F mutation in T. cruzi.[1]
-
-
Assay Conditions:
-
Solution: Verify the accuracy of compound concentrations, cell densities, and incubation times. Ensure that the assay plates are properly sealed to prevent evaporation, which can alter compound concentrations.
-
Issue 2: High Variability in Results
Unexpected Result: You are observing significant well-to-well or experiment-to-experiment variability in your EC50 values.
Possible Causes and Solutions:
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Inconsistent Cell Seeding:
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Solution: Ensure a homogenous suspension of parasites and/or host cells before and during plating. Use calibrated pipettes and mix the cell suspension between plating replicates.
-
-
Compound Precipitation:
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Solution: Inconsistent precipitation of this compound can lead to variable effective concentrations in different wells. Follow the recommendations for compound preparation outlined in Issue 1. Visually inspect plates under a microscope for any signs of compound precipitation.
-
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Edge Effects:
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Solution: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.
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Issue 3: Unexpected Host Cell Cytotoxicity
Unexpected Result: You observe significant death or morphological changes in the host cells at concentrations where this compound should be selective for the parasite.
Possible Causes and Solutions:
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High DMSO Concentration:
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Solution: Ensure the final DMSO concentration in your assay does not exceed the tolerance level of your host cell line (typically ≤ 0.1%). Run a DMSO-only toxicity control to determine the maximum tolerated concentration.
-
-
Off-Target Effects:
-
Solution: While this compound is designed to be selective for the parasite's cytochrome b, high concentrations may inhibit the host cell's mitochondrial respiration. Determine the selectivity index (SI) of this compound by calculating the ratio of the host cell cytotoxic concentration (CC50) to the parasite effective concentration (EC50). If the SI is low, consider using lower concentrations of the compound or a different host cell line that may be less sensitive.
-
-
Contamination:
-
Solution: Microbial contamination can cause non-specific cytotoxicity. Regularly check your cell cultures for any signs of contamination.
-
Issue 4: Rapid Development of Resistance
Unexpected Result: After a period of continuous culture in the presence of this compound, the parasite population is no longer sensitive to the compound.
Possible Causes and Solutions:
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Selection Pressure:
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Solution: This is a known characteristic of cytochrome b inhibitors. Resistance arises from mutations in the cytochrome b gene. To study this phenomenon, you can intentionally generate resistant lines by following a specific protocol (see Experimental Protocols section). To avoid unintentional resistance development, use this compound for acute treatments and avoid long-term culture with sublethal concentrations unless resistance is the object of study.
-
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Cross-Resistance:
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Solution: Parasites resistant to this compound may also show cross-resistance to other Qi site inhibitors. Conversely, they may remain sensitive to Qo site inhibitors.[2] Testing a panel of different cytochrome bc1 complex inhibitors can help to characterize the resistance profile.
-
Experimental Protocols
Protocol for In Vitro this compound Susceptibility Assay against Intracellular T. cruzi Amastigotes
This protocol is a general guideline and may need to be optimized for specific host cell and parasite strains.
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Cell Seeding: Seed host cells (e.g., L6 myoblasts or 3T3 fibroblasts) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
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Parasite Infection: Infect the host cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10.
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Incubation: Incubate the infected cells for 2 hours to allow for parasite invasion.
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Washing: After the incubation period, wash the wells twice with pre-warmed culture medium to remove any remaining extracellular trypomastigotes.
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Compound Addition: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the infected cells. Include a "no drug" control (vehicle only) and a positive control (e.g., benznidazole).
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Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
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Assay Readout:
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Fix the cells with 4% paraformaldehyde.
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Stain the cells with a DNA-binding dye such as DAPI or Hoechst 33342.
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Image the plates using a high-content imaging system.
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Quantify the number of host cells and intracellular amastigotes per cell.
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Data Analysis: Determine the EC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Generation of this compound-Resistant T. cruzi Epimastigotes
This protocol describes a method for selecting for this compound resistance in T. cruzi epimastigotes.
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Initial Culture: Start a culture of wild-type T. cruzi epimastigotes in LIT medium.
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Initial Drug Pressure: Add this compound to the culture at a concentration equal to the EC20 (the concentration that inhibits growth by 20%).
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Passaging: Continuously passage the parasites in the presence of this concentration of this compound. Monitor the growth rate until it is comparable to that of epimastigotes grown in the absence of the drug.
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Increasing Drug Pressure: Once the parasites have adapted, increase the concentration of this compound in a stepwise manner. Allow the parasites to adapt to each new concentration before increasing it further.
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Selection of Resistant Population: Continue this process until a significant increase in the EC50 value (e.g., >5-fold) is observed compared to the wild-type population. This process can take several months.
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Clonal Isolation: Clone the resistant epimastigotes by limiting dilution to obtain a homogenous population for further characterization.
Visualizations
This compound Mechanism of Action in the Mitochondrial Electron Transport Chain
References
- 1. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of proliferable extracellular amastigotes for transient gene expression, drug sensitivity assay, and CRISPR/Cas9-mediated gene knockout in Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of GNF7686
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with GNF7686. The following information is designed to help optimize the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known reasons for the low in vivo bioavailability of this compound?
A1: The low in vivo bioavailability of this compound is likely attributable to its poor aqueous solubility and potentially low membrane permeability. For many poorly water-soluble compounds, these characteristics hinder their absorption from the gastrointestinal tract following oral administration. It is estimated that 60-70% of drug candidates are insufficiently soluble in aqueous media, which can lead to inadequate and inconsistent absorption.[1]
Q2: What general strategies can be employed to improve the bioavailability of poorly absorbed drugs like this compound?
A2: Several formulation strategies can be adopted to enhance the absorption of poorly soluble drugs. These include:
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubilization of the drug in the gastrointestinal tract.[1][2]
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Amorphous formulations: Creating solid solutions of the drug through techniques like spray drying or melt extrusion can enhance its dissolution rate.[1]
-
Complexation: Using agents like cyclodextrins to form complexes with the drug can increase its solubility.[1][3]
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Nanoparticle formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area and dissolution velocity.[2][3]
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Permeation enhancers: These agents can transiently modify the tight junctions between intestinal cells to improve drug permeability.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption of this compound due to its poor solubility. | 1. Optimize Formulation: Consider developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization and provide more consistent absorption.[1][2]2. Control Particle Size: If using a crystalline form, ensure consistent particle size distribution across batches.3. Fasting/Fed State: Investigate the effect of food on this compound absorption to standardize dosing conditions. |
| Low peak plasma concentration (Cmax) after oral administration. | Poor dissolution rate in the gastrointestinal fluid. | 1. Increase Solubility: Formulate this compound as an amorphous solid dispersion or use solubility-enhancing excipients like surfactants and polymers.[1]2. Utilize Lipid Vehicles: Dissolving this compound in a lipid-based system can enhance its absorption.[1][2] |
| Sub-therapeutic plasma levels despite high oral dose. | Potential first-pass metabolism in the gut wall or liver. | 1. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolic pathways.[5]2. Consider Alternative Routes: If extensive first-pass metabolism is confirmed, explore alternative administration routes such as intravenous or subcutaneous injection.3. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and releases the active compound systemically.[3] |
| Rapid clearance from systemic circulation. | Extensive metabolism and/or rapid excretion. | 1. Characterize Metabolites: Identify the major metabolites in plasma, urine, and bile to understand the clearance mechanisms.[6]2. Dosing Regimen Adjustment: Consider a multiple-dosing regimen to maintain therapeutic concentrations.[7]3. Inhibition of Metabolism: Co-administer with a known inhibitor of the primary metabolizing enzymes if clinically feasible. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Selection: Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound and form a stable emulsion.
-
Formulation Preparation:
-
Dissolve this compound in the selected oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily phase and mix until a homogenous solution is formed.
-
-
Emulsification Study:
-
Add the prepared formulation dropwise to an aqueous medium (e.g., simulated gastric fluid) under gentle agitation.
-
Observe the formation of a fine emulsion.
-
-
Characterization:
-
Determine the particle size and zeta potential of the resulting emulsion droplets.
-
Assess the drug loading and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the study.
-
Formulation Administration:
-
Prepare the this compound formulation (e.g., aqueous suspension, SEDDS).
-
Administer a single oral dose to the rats via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. cosmas-damian.co.uk [cosmas-damian.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, metabolism and excretion of the glycine antagonist GV150526A in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single- and Multiple-dose Pharmacokinetics, Excretion, Metabolism, and Safety of the Antivirulence Agent Fluorothiazinone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GNF7686 Experimental Variability and Reproducibility
Disclaimer: Publicly available information on GNF7686 is limited. This technical support center provides a generalized framework for addressing experimental variability and reproducibility for a hypothetical experimental compound. The guidance is based on established best practices in preclinical drug development.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding experimental variability and reproducibility.
| Question | Answer |
| Q1: What are the most common sources of experimental variability? | Experimental variability can be broadly categorized into technical, biological, and environmental factors. Technical variability includes inconsistencies in pipetting, reagent preparation, and incubation times. Biological variability is inherent to living systems and can be influenced by cell passage number, cell health, and genetic differences in animal models. Environmental factors such as temperature fluctuations and contamination can also contribute to inconsistent results.[1] |
| Q2: How can I improve the reproducibility of my experiments? | Improving reproducibility starts with robust experimental design and detailed protocols.[2][3] Key practices include: using positive and negative controls, randomizing samples to avoid bias, and blinding during data acquisition and analysis.[4] Maintaining a consistent cell culture practice, such as using cells within a specific passage number range and ensuring high cell viability, is also crucial.[5] |
| Q3: My results with this compound are inconsistent between experiments. What should I check first? | Start by reviewing your experimental protocol for any recent changes. Ensure that all reagents are within their expiration dates and were prepared consistently. Check your cell culture for any signs of contamination or stress. It is also helpful to verify the concentration and purity of your this compound stock solution. |
| Q4: What is an acceptable level of variability in a cell-based assay? | A common metric for assessing variability is the coefficient of variation (CV). For many cell-based assays, a CV of less than 20% is considered acceptable.[1] However, the acceptable CV can vary depending on the assay type and its intended purpose. |
| Q5: How can I be sure that the observed effect is due to this compound and not an artifact? | The use of appropriate controls is essential. This includes a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent itself. A positive control (a compound with a known effect on the target) can validate the assay's responsiveness. A negative control (an inactive compound) can help identify non-specific effects. |
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments with a hypothetical compound like this compound.
Issue 1: Inconsistent IC50 values in cell viability assays
| Potential Cause | Troubleshooting Step |
| Inaccurate compound dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify the calibration of your pipettes.[1] |
| Variable cell seeding density | Ensure a homogenous cell suspension before seeding. Use a consistent volume and cell number for each well. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1][5] |
| "Edge effects" in microplates | To minimize evaporation from the outer wells of a microplate, consider filling the peripheral wells with sterile media or phosphate-buffered saline (PBS).[1] |
| Inconsistent incubation times | Use a multichannel pipette for adding reagents to minimize timing differences between wells.[1] |
| Cell health and passage number | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.[5] |
Issue 2: High background in a Western blot for a downstream target of this compound
| Potential Cause | Troubleshooting Step |
| Insufficient washing or blocking | Ensure you are using an appropriate blocking buffer (e.g., non-fat dry milk or bovine serum albumin) and that all wash steps are performed thoroughly with a sufficient volume of wash buffer.[6][7] |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[8][9] |
| Contaminated buffers or reagents | Use fresh, sterile buffers. Ensure that reagents are not contaminated with bacteria or other substances.[8] |
| Membrane dried out | Ensure the membrane does not dry out during incubations.[6] |
| Non-specific secondary antibody binding | Run a control lane with only the secondary antibody to check for non-specific binding.[6] |
Data Presentation
Clear and structured data presentation is crucial for interpreting and communicating your findings.
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Standard Deviation | N (replicates) |
| HT-29 | 1.2 | 0.3 | 3 |
| A549 | 5.8 | 1.1 | 3 |
| MCF-7 | 2.5 | 0.6 | 3 |
| PC-3 | 10.1 | 2.4 | 3 |
Table 2: Hypothetical Effect of this compound on Target Phosphorylation
| Treatment | Concentration (µM) | p-Target/Total Target Ratio | Standard Error | P-value vs. Vehicle |
| Vehicle (0.1% DMSO) | 0 | 1.00 | 0.12 | - |
| This compound | 0.1 | 0.85 | 0.10 | >0.05 |
| This compound | 1 | 0.42 | 0.08 | <0.01 |
| This compound | 10 | 0.15 | 0.05 | <0.001 |
Experimental Protocols
Detailed methodologies are essential for reproducibility.
Cell Viability (Resazurin) Assay Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
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Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[1]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.
-
Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
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Incubate for the desired treatment period (e.g., 48 hours).
-
-
Viability Assay:
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
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Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control.
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Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
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Western Blot Protocol for Target Phosphorylation
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Sample Preparation:
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Seed cells in a 6-well plate and grow to 70-80% confluency.
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Treat cells with this compound at various concentrations for the desired time.
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
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Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
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Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
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Image the blot using a chemiluminescence detector.
-
-
Stripping and Re-probing (for total protein):
-
Strip the membrane using a mild stripping buffer.
-
Repeat the immunoblotting steps with an antibody for the total (unphosphorylated) target protein and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Diagrams can help clarify complex pathways and workflows.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: A generalized drug discovery experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Guide to Reproducibility in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 5. biocompare.com [biocompare.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. assaygenie.com [assaygenie.com]
- 9. blog.addgene.org [blog.addgene.org]
Addressing GNF7686-induced cellular stress artifacts
Welcome to the technical support center for GNF7686. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential cellular stress-related artifacts that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Integrated Stress Response (ISR). The ISR is a central signaling network that cells activate in response to various stressors, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a general shutdown of protein synthesis to conserve resources and promote cell survival. However, it also selectively allows the translation of certain mRNAs, such as that of the transcription factor ATF4. This compound works by inhibiting this stress-induced eIF2α phosphorylation, thereby preventing the downstream consequences of the ISR.
Q2: What is the expected effect of this compound on cellular stress markers like ATF4 and CHOP?
A2: Under conditions of cellular stress that would normally activate the ISR, treatment with this compound is expected to suppress the induction of downstream stress markers. Activating Transcription Factor 4 (ATF4) is a key transcription factor whose translation is induced by eIF2α phosphorylation.[1] ATF4, in turn, can activate the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3.[2] Therefore, in a properly functioning experiment, this compound should reduce the stress-induced expression of both ATF4 and CHOP.
Q3: Can this compound be toxic to cells?
A3: While this compound is designed to mitigate cellular stress, like any chemical compound, it can exhibit cytotoxicity at certain concentrations. The therapeutic window for this compound will vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental setup. High concentrations of this compound may lead to off-target effects and cellular toxicity, which can confound experimental results.
Q4: What are potential "cellular stress artifacts" that can be observed with this compound treatment?
A4: "Cellular stress artifacts" in the context of this compound can refer to several phenomena:
-
Paradoxical Effects: In some contexts, the inhibition of a protective stress response can be detrimental to the cell, leading to an increase in cell death or dysfunction that might be misinterpreted as a direct toxic effect of the compound. A paradoxical reaction is an effect of a chemical substance that is opposite to what would usually be expected.[3]
-
Off-Target Effects: this compound may interact with other cellular targets besides the direct ISR pathway, potentially inducing a different type of stress response. These off-target effects are a known concern for many small molecule inhibitors.
-
Incomplete Inhibition: At suboptimal concentrations, this compound may only partially inhibit eIF2α phosphorylation, leading to a mixed and difficult-to-interpret cellular state with partial activation of the ISR.
-
Context-Dependent Effects: The cellular environment and the nature of the primary stressor can influence the outcome of this compound treatment. For example, in cells with a high protein folding load, inhibiting the ISR might exacerbate proteotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Increase in Cell Death with this compound Treatment | 1. Concentration is too high, leading to cytotoxicity. 2. Paradoxical effect: The ISR may be essential for survival in your specific cell model and stress condition. Inhibiting it could be detrimental.3. Off-target toxicity. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).2. Re-evaluate the role of the ISR in your system. Consider if a transient or partial inhibition might be more appropriate. Use lower, non-toxic concentrations of this compound.3. Investigate potential off-target effects by consulting literature on the selectivity profile of this compound or similar molecules. |
| Inconsistent or No Inhibition of ATF4/CHOP Expression | 1. Suboptimal concentration of this compound. 2. Timing of treatment and stress induction is not optimal. 3. The specific cellular stressor you are using may not be strongly dependent on the eIF2α phosphorylation pathway. 4. Issues with Western blot protocol or antibody quality. | 1. Titrate this compound concentration to find the effective dose for inhibiting the ISR in your cell line.2. Optimize the timing of this compound pre-treatment before inducing stress, and the duration of the stress induction itself.3. Confirm that your stressor robustly induces eIF2α phosphorylation and subsequent ATF4/CHOP expression in the absence of this compound. Consider using a positive control stressor like thapsigargin or tunicamycin.4. Review and optimize your Western blot protocol. Ensure you are using validated antibodies for ATF4 and CHOP. |
| Basal Levels of ATF4/CHOP are Affected by this compound (without stress) | 1. Some cell lines may have a high basal level of ISR activation. 2. Off-target effects of this compound on other signaling pathways that regulate ATF4 or CHOP. | 1. Establish the baseline ISR activity in your cell line. If it's high, this compound may indeed lower basal ATF4/CHOP levels.2. Investigate alternative signaling pathways that might be affected by this compound. |
| Variability in Results Between Experiments | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation and storage of this compound. 3. Variability in the timing of treatments and harvesting. | 1. Standardize all cell culture parameters. Use cells within a defined passage number range and ensure consistent seeding densities.2. Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.3. Maintain a precise and consistent timeline for all experimental steps. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from key experiments. Note that these are representative values and will vary based on cell type, stressor, and experimental conditions.
Table 1: Effect of this compound on Cell Viability under Tunicamycin-Induced ER Stress
| Treatment | This compound (µM) | Tunicamycin (µg/mL) | Cell Viability (% of Control) |
| Vehicle Control | 0 | 0 | 100 |
| Tunicamycin | 0 | 2.5 | 60 ± 5 |
| This compound + Tunicamycin | 1 | 2.5 | 85 ± 7 |
| This compound + Tunicamycin | 5 | 2.5 | 95 ± 4 |
| This compound only | 5 | 0 | 98 ± 3 |
Table 2: Effect of this compound on ATF4 and CHOP Protein Expression under Thapsigargin-Induced ER Stress
| Treatment | This compound (µM) | Thapsigargin (nM) | ATF4 Expression (Fold Change) | CHOP Expression (Fold Change) |
| Vehicle Control | 0 | 0 | 1.0 | 1.0 |
| Thapsigargin | 0 | 300 | 8.5 ± 1.2 | 12.3 ± 2.1 |
| This compound + Thapsigargin | 1 | 300 | 2.1 ± 0.5 | 3.4 ± 0.8 |
| This compound only | 1 | 0 | 1.1 ± 0.2 | 1.2 ± 0.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound and its effect on cell viability under stress conditions.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Stress-inducing agent (e.g., Tunicamycin)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours. Include a vehicle-only control.
-
Induce cellular stress by adding the stress-inducing agent (e.g., Tunicamycin) to the appropriate wells. Include a non-stressed control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated, non-stressed control.
Western Blot for ATF4 and CHOP Expression
This protocol is for determining the protein levels of key ISR markers.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Stress-inducing agent (e.g., Thapsigargin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ATF4, anti-CHOP, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
Induce stress with the chosen agent for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein lysates with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
References
- 1. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHOP induces death by promoting protein synthesis and oxidation in the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Fine-tuning GNF7686 Treatment Duration for Optimal Effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal treatment duration for the novel small molecule inhibitor, GNF7686. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound?
A1: As a novel inhibitor, the optimal concentration and duration are highly dependent on the cell type and the specific biological question. We recommend starting with a dose-response experiment to determine the IC50 value at a fixed time point (e.g., 24, 48, or 72 hours). A common starting concentration range for small molecule inhibitors is between 10 nM and 10 µM.[1] The initial treatment duration can be based on the known kinetics of the target pathway or on previous studies with similar inhibitors.
Q2: How do I determine the optimal treatment duration for this compound in my experimental model?
A2: The optimal treatment duration can be determined by conducting a time-course experiment. After establishing an effective concentration from a dose-response curve, treat your cells with this concentration of this compound and assess the desired downstream effect at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The optimal duration is the shortest time required to achieve a maximal and stable biological effect with minimal cytotoxicity.
Q3: What are the potential off-target effects of this compound, and how can treatment duration influence them?
A3: Off-target effects occur when a small molecule interacts with unintended biological molecules.[2][3] Longer incubation times and higher concentrations can increase the likelihood of off-target effects.[1] To mitigate this, it is crucial to use the lowest effective concentration and the shortest treatment duration necessary to observe the desired on-target effect.[1] Employing a secondary, structurally distinct inhibitor for the same target can help confirm that the observed phenotype is due to on-target inhibition.[2]
Q4: Should I be concerned about the stability of this compound in my cell culture medium over longer incubation periods?
A4: Yes, the stability of a compound in culture media can impact its efficacy over time.[4] If you are performing long-term experiments (e.g., >48 hours), consider replacing the media with freshly prepared this compound at regular intervals to maintain a consistent concentration. The stability of the compound in your specific experimental conditions can be assessed by analytical methods such as HPLC.
Troubleshooting Guides
Issue 1: No observable effect of this compound at the expected concentration and time point.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Increase the incubation time to allow for sufficient cellular uptake. 2. Verify the physicochemical properties of this compound, such as lipophilicity and molecular size, which influence permeability.[1][4] |
| Compound Instability | 1. Perform a time-course experiment with fresh media changes to ensure a consistent concentration of the active compound. 2. Assess the stability of this compound in your culture medium over time using analytical techniques.[4] |
| Slow Target Engagement | The kinetics of target binding may be slow. Increase the treatment duration and perform a detailed time-course analysis. |
Issue 2: Observed cytotoxicity at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target Toxicity | 1. Reduce the treatment duration to the minimum time required to observe the on-target effect. 2. Lower the concentration of this compound. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2] 3. Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[3] |
| On-target Toxicity | 1. Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it mimics the observed toxicity.[3] 2. If the toxicity is on-target, a shorter treatment duration may still provide a therapeutic window. |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine IC50
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Treatment: Add the this compound dilutions to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control.
-
Incubation: Incubate the plate for a fixed duration (e.g., 48 hours).
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Time-Course Experiment for Optimal Duration
-
Cell Seeding: Plate cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat the cells with this compound at a concentration around the predetermined IC50 value. Include a vehicle control.
-
Time Points: Harvest cells and/or supernatant at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Analyze the desired biological endpoint at each time point. This could be the phosphorylation level of a downstream target (Western Blot), gene expression changes (qPCR), or a phenotypic outcome.
-
Data Analysis: Plot the endpoint measurement against time to determine the onset and duration of the maximal effect.
Data Presentation
Table 1: Effect of this compound Treatment Duration on IC50 Values in Different Cell Lines
| Cell Line | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| Cell Line A | 1.5 | 0.8 | 0.6 |
| Cell Line B | 2.3 | 1.2 | 1.1 |
| Cell Line C | 5.8 | 3.1 | 2.5 |
Table 2: Time-Dependent Effect of this compound (1µM) on Target Phosphorylation
| Treatment Duration (hours) | p-Target/Total Target Ratio (Normalized to Control) |
| 0 | 1.00 |
| 6 | 0.65 |
| 12 | 0.32 |
| 24 | 0.15 |
| 48 | 0.14 |
| 72 | 0.16 |
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for fine-tuning treatment duration.
References
Validation & Comparative
GNF7686 vs. DSM265: A Comparative Guide to Two Investigational Antimalarial DHODH Inhibitors
A detailed comparison of the efficacy, mechanism of action, and experimental protocols for GNF7686 and DSM265, two promising dihydroorotate dehydrogenase inhibitors for the treatment of malaria.
This guide provides a comprehensive comparison of two clinical-stage antimalarial compounds, this compound (also known as KAF156) and DSM265. Both compounds are potent and selective inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of novel antimalarial therapeutics.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies exclusively on the de novo pyrimidine biosynthesis pathway for the synthesis of nucleotides required for DNA and RNA replication.[1] Unlike its human host, the parasite lacks a pyrimidine salvage pathway, making the enzymes in this pathway attractive targets for therapeutic intervention.[2]
Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[3][4] this compound and DSM265 are highly selective inhibitors of the parasite's DHODH, with minimal activity against the human ortholog.[5][6] By blocking this essential enzymatic step, these inhibitors deplete the parasite's pyrimidine pool, leading to a cessation of growth and replication.[3]
Figure 1: Simplified diagram of the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the point of inhibition by this compound and DSM265.
In Vitro Efficacy Comparison
Both this compound and DSM265 exhibit potent nanomolar activity against a wide range of laboratory-adapted and clinical isolates of P. falciparum, including strains resistant to currently available antimalarial drugs.
| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Reference |
| This compound (KAF156) | 3D7 | 9.0 ± 1.0 | [7] |
| W2 (CQ, PYR, QN, SFX resistant) | 7.7 ± 0.7 | [7] | |
| Dd2 (MEF, CQ, PYR resistant) | 7.1 ± 1.7 | [7] | |
| HB3 (PYR resistant) | 16.6 ± 2.2 | [7] | |
| K1 (CQ, PYR, SFX resistant) | 7.3 ± 0.7 | [7] | |
| Clinical Isolates (Thailand) | Median: 12.6 (Range: 3.5-27.1) | [8] | |
| Clinical Isolates (Indonesia) | Median: 12.6 (Range: 3.5-27.1) | [8] | |
| DSM265 | 3D7 | 4.3 | [9] |
| Dd2 | 1-4 | [5] | |
| W2 | 1-4 | [5] | |
| TM90C2A | 1-4 | [5] | |
| 7G8 | 1-4 | [5] | |
| K1 | 1-4 | [5] | |
| HB3 | 1-4 | [5] | |
| FCR3 | 1-4 | [5] | |
| D10 | 1-4 | [5] |
Table 1: Comparative in vitro activity of this compound and DSM265 against various P. falciparum strains. (CQ: Chloroquine, PYR: Pyrimethamine, QN: Quinine, SFX: Sulfadoxine, MEF: Mefloquine)
This compound has also demonstrated potent activity against clinical isolates of P. vivax, with a median IC50 of 5.5 nM.[8] DSM265 is also effective against P. vivax DHODH, with an IC50 approximately two-fold higher than that for PfDHODH.[5]
In Vivo Efficacy Comparison
Both compounds have demonstrated significant efficacy in mouse models of malaria.
| Compound | Mouse Model | Efficacy Metric | Dose (mg/kg) | Result | Reference |
| This compound (KAF156) | P. berghei ANKA | ED50 | 0.6 | Single dose, 24h post-infection | [7] |
| ED90 | 0.9 | Single dose, 24h post-infection | [7] | ||
| ED99 | 1.4 | Single dose, 24h post-infection | [7] | ||
| DSM265 | P. falciparum SCID mouse | ED90 | 3 (1.5 twice daily) | 4-day oral administration | [9] |
Table 2: Comparative in vivo efficacy of this compound and DSM265 in mouse models of malaria.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Figure 2: Generalized workflow for an in vitro antiplasmodial activity assay using the SYBR Green I method.
Detailed Methodology:
-
Compound Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10] Parasite cultures are synchronized to the ring stage before use in the assay.
-
Assay Procedure: Asynchronous or synchronized parasite cultures with a starting parasitemia of ~0.5-1% and a hematocrit of 2% are added to the 96-well plates containing the drug dilutions.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are used to determine the percentage of parasite growth inhibition at each drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Mouse Model)
The "4-day suppressive test" is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a mouse model.[11]
Detailed Methodology:
-
Animal Model: Immunocompromised mice, such as NOD-scid IL-2Rγnull (NSG) mice, are often used for P. falciparum studies as they can be engrafted with human red blood cells.[12] For P. berghei studies, standard mouse strains like BALB/c are used.[13]
-
Infection: Mice are infected intravenously or intraperitoneally with a known number of parasitized red blood cells.
-
Drug Administration: The test compound is administered orally or via another appropriate route, typically starting a few hours after infection and continuing for four consecutive days.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Data Analysis: The reduction in parasitemia in the treated groups is compared to a vehicle-treated control group to determine the effective dose (ED) that causes a 50% (ED50) or 90% (ED90) reduction in parasite load.
Conclusion
Both this compound and DSM265 are highly promising antimalarial drug candidates that target the essential de novo pyrimidine biosynthesis pathway in Plasmodium. They exhibit potent activity against a broad range of drug-sensitive and drug-resistant parasite strains, both in vitro and in vivo. While their primary development focus has been on malaria, the essential nature of the DHODH enzyme in other protozoan parasites, such as Leishmania and Trypanosoma, suggests that this class of inhibitors may have broader anti-parasitic potential, warranting further investigation. The data presented in this guide provides a solid foundation for the continued evaluation and development of these and other DHODH inhibitors as next-generation antiparasitic agents.
References
- 1. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. malariaworld.org [malariaworld.org]
- 5. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inderscienceonline.com [inderscienceonline.com]
- 7. researchgate.net [researchgate.net]
- 8. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro antiplasmodial activity [bio-protocol.org]
- 11. mmv.org [mmv.org]
- 12. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
GNF7686 vs. Standard-of-Care in Chagas Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel experimental compound GNF7686 against the current standard-of-care treatments for Chagas disease, benznidazole and nifurtimox. The information is based on available preclinical data and is intended to inform research and development efforts in the pursuit of more effective therapies for this neglected tropical disease.
At a Glance: Comparative Efficacy and Safety
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, currently has limited treatment options. Benznidazole and nifurtimox, the only approved drugs, have significant limitations, including variable efficacy, particularly in the chronic stage, and a high incidence of adverse effects that can lead to treatment discontinuation. This compound has emerged as a promising preclinical candidate with a distinct mechanism of action and a favorable initial safety profile.
In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the in vitro activity of this compound, benznidazole, and nifurtimox against the intracellular amastigote stage of T. cruzi, the clinically relevant form of the parasite, and their toxicity against mammalian cells.
Table 1: In Vitro Efficacy against Trypanosoma cruzi Intracellular Amastigotes
| Compound | EC50 (µM) | T. cruzi Strain(s) |
| This compound | 0.15 | Not specified |
| Benznidazole | 1.93 - 8.36 | Tulahuen, CL, Colombiana, Y, various DTUs |
| Nifurtimox | 0.71 - 2.62 | Y, various DTUs |
Table 2: In Vitro Cytotoxicity and Selectivity
| Compound | CC50 (µM) on Mammalian Cells | Cell Line | Selectivity Index (CC50/EC50) |
| This compound | > 25 | Not specified | > 167 |
| Benznidazole | > 100 - 736.21 | Vero, U2OS | >12 - >381 |
| Nifurtimox | > 30 - 1189 | H9c2, Vero, U2OS | >11 - >454 |
In Vivo Efficacy in Murine Models of Chagas Disease
While direct comparative in vivo studies including this compound are not yet published, extensive data exists for the standard-of-care agents in mouse models of Chagas disease.
Benznidazole:
-
Demonstrates dose-dependent efficacy in both acute and chronic murine models of Chagas disease[1][2][3].
-
A daily dose of 100 mg/kg for 5-20 days can achieve parasitological cure in a high percentage of chronically infected mice[1][4].
-
Lower doses (e.g., 30 mg/kg) can also be effective but may require longer treatment durations[1].
-
Efficacy can be strain-dependent[5].
Nifurtimox:
-
Effectively suppresses parasitemia in murine models of Chagas disease[6].
-
Oral administration of 100 mg/kg for 20 consecutive days resulted in a 47% cure rate in mice infected with the Y strain of T. cruzi[6].
-
Combination therapy with other agents is being explored to improve efficacy and reduce treatment duration.
Mechanism of Action: Distinct Pathways to Parasite Elimination
The mechanisms by which these compounds kill T. cruzi are fundamentally different, offering potential for combination therapies and strategies to overcome resistance.
This compound: this compound targets the parasite's mitochondrial electron transport chain. Specifically, it inhibits the Qi active site of cytochrome b (cytochrome bc1 complex), a crucial enzyme for cellular respiration and ATP production in the parasite. This targeted inhibition leads to a collapse of the mitochondrial membrane potential and ultimately parasite death.
Benznidazole and Nifurtimox: Both are nitroheterocyclic prodrugs that require activation by a parasite-specific type I nitroreductase (NTR). This activation generates reactive nitro radicals and other electrophilic metabolites. These highly reactive species induce significant oxidative stress and cause widespread damage to parasite macromolecules, including DNA, proteins, and lipids, leading to parasite death[7][8][9].
Signaling Pathway Diagrams:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to generate the data presented in this guide.
In Vitro Amastigote Growth Inhibition Assay
This assay determines the efficacy of a compound against the intracellular, replicative form of T. cruzi.
Experimental Workflow Diagram:
Protocol Outline:
-
Cell Seeding: Host cells (e.g., Vero cells or NIH/3T3 fibroblasts) are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Infection: The host cell monolayers are infected with tissue culture-derived T. cruzi trypomastigotes at a defined multiplicity of infection (MOI).
-
Invasion: The plates are incubated for several hours to allow the trypomastigotes to invade the host cells.
-
Washing: Extracellular, non-invasive parasites are removed by washing the wells with culture medium.
-
Compound Addition: Fresh medium containing serial dilutions of the test compounds (this compound, benznidazole, or nifurtimox) is added to the wells.
-
Incubation: The plates are incubated for 72 to 96 hours to allow for amastigote replication in the control wells.
-
Quantification: The number of intracellular amastigotes is quantified. This can be achieved through various methods, including automated microscopy and image analysis, or by using reporter gene-expressing parasites (e.g., β-galactosidase or luciferase) and measuring the corresponding signal.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to untreated controls, and the half-maximal effective concentration (EC50) is determined by non-linear regression analysis.
Mammalian Cell Cytotoxicity Assay
This assay is performed to assess the toxicity of the compounds to the host cells and to determine the selectivity index.
Experimental Workflow Diagram:
Protocol Outline:
-
Cell Seeding: Mammalian cells (the same line used in the amastigote assay for consistency) are seeded in 96- or 384-well plates.
-
Compound Addition: After cell adherence, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period equivalent to the amastigote growth inhibition assay (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a variety of commercially available assays. Common methods include:
-
MTT or Resazurin reduction assays: These colorimetric assays measure the metabolic activity of viable cells.
-
ATP quantification assays (e.g., CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which is proportional to the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal cytotoxic concentration (CC50) is determined by non-linear regression analysis. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Summary and Future Directions
This compound represents a promising new chemical entity for the treatment of Chagas disease. Its potent in vitro activity against the clinically relevant amastigote stage of T. cruzi and its high selectivity index suggest a favorable therapeutic window compared to the current standard-of-care drugs. The novel mechanism of action of this compound, targeting the parasite's mitochondrial function, is a significant departure from the reactive metabolite-generating mechanism of benznidazole and nifurtimox. This difference may offer advantages in terms of safety and the potential for use in combination therapies to shorten treatment duration and combat drug resistance.
Further preclinical development, including comprehensive in vivo efficacy and safety studies in relevant animal models, is warranted to fully elucidate the therapeutic potential of this compound. Direct, head-to-head comparisons with benznidazole and nifurtimox in these models will be critical in determining its advancement towards clinical trials. The data presented in this guide provides a strong rationale for the continued investigation of this compound as a next-generation treatment for Chagas disease.
References
- 1. Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomers of Nifurtimox Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroheterocyclic drugs cure experimental Trypanosoma cruzi infections more effectively in the chronic stage than in the acute stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Antiparasitic prodrug nifurtimox: revisiting its activation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GNF7686 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of GNF7686, a potent inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. The primary target of this compound has been identified as cytochrome b (Cytb), a key component of the mitochondrial electron transport chain. [1][2][3][4][5]
This guide will detail the experimental approaches used to confirm this compound's engagement with Cytb, compare its performance with other known inhibitors, and provide the necessary experimental protocols for replication.
Direct Target Engagement Validation: Genetic and Biochemical Approaches
The most compelling evidence for this compound's target engagement comes from a combination of genetic and biochemical studies.
1. Generation and Analysis of Drug-Resistant Parasites:
A primary method for validating the target of an antimicrobial compound is the generation of resistant organisms and the identification of mutations in the target protein. In the case of this compound, T. cruzi epimastigotes were cultured under continuous drug pressure to select for resistant populations.[1][2][3]
-
Key Finding: Whole-genome sequencing of this compound-resistant T. cruzi clones revealed a single nucleotide polymorphism in the mitochondrial gene encoding cytochrome b. This mutation results in a leucine to phenylalanine substitution at position 197 (L197F) within the QN ubiquinone-binding pocket of Cytb.[1][2][3] This genetic evidence provides a strong link between this compound activity and its interaction with cytochrome b.
2. Biochemical Assays:
To confirm that the L197F mutation directly confers resistance and to characterize the inhibitory action of this compound, biochemical assays measuring mitochondrial function are employed.
-
Mitochondrial Respiration Assay: This assay measures the rate of oxygen consumption in intact parasites, providing a direct readout of the electron transport chain's activity. This compound was shown to potently inhibit the respiration of wild-type T. cruzi epimastigotes, while the this compound-resistant mutant (harboring the L197F mutation) was significantly less sensitive to the compound.[4][5][6]
-
Mitochondrial Complex III (Cytochrome bc1) Activity Assay: This assay specifically measures the activity of complex III by monitoring the reduction of cytochrome c. This compound demonstrated dose-dependent inhibition of complex III activity in wild-type parasite lysates, with the resistant mutant showing a marked decrease in sensitivity.[4]
Comparative Performance of this compound and Alternative Cytochrome b Inhibitors
The efficacy of this compound can be benchmarked against other known inhibitors of cytochrome b, which target different sites within the complex.
| Compound | Target Site | Wild-Type T. cruzi IC50 (Respiration) | This compound-Resistant T. cruzi IC50 (Respiration) | Fold Resistance |
| This compound | QN | ~0.05 µM | >25 µM | >500 |
| Antimycin A | QN | ~0.04 µM | ~0.27 µM | ~7 |
| Myxothiazol | QP | ~0.1 µM | ~0.1 µM | 1 |
| Strobilurin | QP | ~0.2 µM | ~0.2 µM | 1 |
Data compiled from publicly available research.[6]
This comparative data highlights the high specificity and potency of this compound for the QN site of T. cruzi cytochrome b. The lack of cross-resistance with QP site inhibitors like myxothiazol and strobilurin further validates its specific binding site.
Downstream Signaling and Cellular Effects of Target Engagement
Inhibition of cytochrome b by this compound disrupts the mitochondrial electron transport chain, leading to a cascade of downstream effects:
-
Decreased Mitochondrial Membrane Potential: Disruption of electron flow leads to a collapse of the proton gradient across the inner mitochondrial membrane.
-
Reduced ATP Synthesis: The primary function of the electron transport chain is to generate ATP. Inhibition by this compound leads to a significant drop in cellular ATP levels.
-
Increased Production of Reactive Oxygen Species (ROS): Impaired electron transfer can lead to the formation of superoxide and other reactive oxygen species, inducing oxidative stress.[7]
-
Inhibition of Parasite Growth: The culmination of these effects is the potent inhibition of T. cruzi proliferation across different life stages, including the clinically relevant intracellular amastigote form.[2]
Experimental Protocols
Generation of this compound-Resistant Trypanosoma cruzi
Methodology:
-
Culture T. cruzi epimastigotes in a suitable liquid medium (e.g., LIT medium supplemented with 10% fetal bovine serum).
-
Introduce this compound at a starting concentration equivalent to the EC50 for wild-type parasites.
-
Monitor parasite growth and viability. Once the culture has adapted and is growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process of escalating drug concentration over several months to select for a highly resistant population.
-
Isolate clonal lines from the resistant population by limiting dilution or plating on semi-solid medium.
-
Perform whole-genome sequencing on the resistant clones and a wild-type control to identify mutations.
Mitochondrial Respiration (Oxygen Consumption) Assay
Methodology:
-
Harvest and wash T. cruzi epimastigotes, resuspending them in a respiration buffer (e.g., a buffer containing salts, glucose, and a pH indicator).
-
Aliquot the parasite suspension into a 96-well plate.
-
Add serial dilutions of this compound or other inhibitors to the wells.
-
Use a phosphorescent oxygen-sensitive probe (e.g., MitoXpress-Xtra) to measure the rate of oxygen depletion over time using a plate reader capable of time-resolved fluorescence measurements.
-
Calculate the rate of oxygen consumption and determine the IC50 values for each compound.
Mitochondrial Complex III Activity Assay
Methodology:
-
Prepare a mitochondrial-enriched fraction from T. cruzi epimastigotes by digitonin permeabilization and differential centrifugation.
-
In a 96-well plate, combine the mitochondrial fraction with an assay buffer containing cytochrome c and a substrate for complex III (e.g., decylubiquinol).
-
Add serial dilutions of this compound or other inhibitors.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Calculate the rate of cytochrome c reduction and determine the IC50 values.
Visualizing the Pathways and Workflows
Caption: Workflow for validating this compound target engagement.
Caption: this compound inhibits Complex III of the ETC.
Conclusion
The validation of this compound's target engagement in Trypanosoma cruzi serves as a robust case study for modern drug discovery. The convergence of evidence from genetic analysis of resistant mutants and direct biochemical measurements of mitochondrial function provides a high degree of confidence that cytochrome b is the primary target of this compound. This multi-faceted approach not only validates the on-target activity of this compound but also elucidates its mechanism of action, providing a solid foundation for its further development as a potential therapeutic for Chagas disease. The experimental protocols and comparative data presented in this guide offer a framework for researchers to independently verify these findings and to evaluate novel compounds targeting the T. cruzi mitochondrial respiratory chain.
References
- 1. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease | PLOS Pathogens [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease | PLOS Pathogens [journals.plos.org]
- 7. Trypanosoma cruzi infection disturbs mitochondrial membrane potential and ROS production rate in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of GNF7686: A Comparative Analysis
A comprehensive cross-reactivity analysis of the investigational compound GNF7686 is currently unavailable due to the absence of publicly accessible experimental data. Extensive searches for "this compound" have not yielded specific information regarding its kinase profile, mechanism of action, or selectivity against other cellular targets.
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects. Without specific data on this compound, a direct comparison with alternative compounds cannot be performed.
To facilitate a thorough evaluation of this compound's cross-reactivity, the following experimental data would be required:
-
Kinome-wide screening data: This would reveal the inhibitory activity of this compound against a broad panel of human kinases.
-
Cellular target engagement assays: These experiments would confirm which of the kinases identified in the screen are also engaged by this compound within a cellular context.
-
In vitro and in vivo studies: Further research would be necessary to understand the functional consequences of this compound's interactions with its primary and any identified off-targets.
Once such data becomes available, a comprehensive comparison guide can be developed. This guide would typically include:
Data Presentation
A detailed table summarizing the inhibitory concentrations (e.g., IC50 values) of this compound and its alternatives against a panel of relevant kinases. This allows for a clear and direct comparison of their selectivity profiles.
Experimental Protocols
To ensure reproducibility and transparency, the methodologies for all key experiments would be provided in detail. This would include:
Kinase Inhibition Assays
A step-by-step description of the biochemical assays used to determine the potency of the compounds against a panel of purified kinases. This would specify the kinase, substrate, ATP concentration, and the detection method used.
Cellular Assays
Protocols for cellular assays designed to assess the on-target and off-target effects of the compounds in relevant cell lines. This could include immunoblotting to measure the phosphorylation status of downstream signaling proteins or cell viability assays to determine cytotoxic effects.
Mandatory Visualizations
To aid in the interpretation of the data, diagrams illustrating key concepts would be generated using Graphviz.
Signaling Pathway
A diagram of the signaling pathway targeted by this compound would be created to provide context for its mechanism of action.
Caption: Targeted Signaling Pathway of this compound.
Experimental Workflow
A flowchart outlining the experimental process for determining the cross-reactivity of this compound.
Caption: Kinase Cross-Reactivity Profiling Workflow.
Comparative Selectivity
A conceptual diagram illustrating the selectivity of this compound in comparison to other hypothetical inhibitors.
A Head-to-Head Comparison of GNF-7 and Its Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of GNF-7 and its Derivatives
GNF-7, a potent type-II kinase inhibitor, has emerged as a significant tool compound in cancer research, notable for its activity against the Bcr-Abl fusion protein and its ability to overcome the T315I "gatekeeper" mutation that confers resistance to other tyrosine kinase inhibitors. This guide provides a comprehensive head-to-head comparison of GNF-7 and its key analogs, presenting experimental data on their performance, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Performance Comparison of GNF-7 and Analogs
The following tables summarize the inhibitory activities of GNF-7 and its analogs against various kinases and cancer cell lines. This quantitative data, primarily presented as IC50 values (the half-maximal inhibitory concentration), allows for a direct comparison of the potency and selectivity of these compounds.
| Compound | Target Kinase | IC50 (nM) | Notes |
| GNF-7 | c-Abl | 133 | Wild-type Abl kinase. |
| Bcr-Abl (wild-type) | <5 - 133 | Potent inhibition of the wild-type fusion protein.[1] | |
| Bcr-Abl (T315I) | 11 - 61 | Overcomes the common T315I resistance mutation.[1] | |
| Bcr-Abl (G250E) | <5 - 136 | Active against various Bcr-Abl mutants. | |
| Bcr-Abl (E255V) | 10 - 122 | ||
| Bcr-Abl (F317L) | <5 | ||
| Bcr-Abl (M351T) | <5 | ||
| ACK1 | 25 | Also targets non-Bcr-Abl kinases. | |
| GCK | 8 | ||
| GNF-6 | c-Abl (T334I) | 250 | Analog with activity against Bcr-Abl. |
| Bcr-Abl (wild-type) | 90 | ||
| Bcr-Abl (T315I) | 590 | ||
| YHJ0557 | - | - | A close structural analog of GNF-7 with approximately 40-fold less potency against Ba/F3-NRAS-G12D cells. Often used as a negative control. |
| SIJ1227 | Pan-BRAF | - | A derivative of GNF-7 developed as a pan-class BRAF inhibitor, effective against various BRAF mutations. |
| 7a | Lck | 23 | A selective Lck inhibitor derived from GNF-7 by modifying its "tail region". |
| Compound | Cell Line | IC50 (nM) | Notes |
| GNF-7 | Ba/F3 (Bcr-Abl WT) | <5 | Murine pro-B cells transformed with Bcr-Abl. |
| Ba/F3 (Bcr-Abl T315I) | 11 | Demonstrates cellular activity against the resistant mutant. | |
| Ba/F3 (Bcr-Abl G250E) | <5 | ||
| Ba/F3 (Bcr-Abl E255V) | 10 | ||
| Ba/F3 (Bcr-Abl F317L) | <5 | ||
| Ba/F3 (Bcr-Abl M351T) | <5 | ||
| K562 (Bcr-Abl WT) | 9 | Human chronic myeloid leukemia cell line. | |
| Colo205 (human colon cancer) | 5 | ||
| SW620 (human colon cancer) | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay
This protocol outlines the procedure for determining the inhibitory activity of compounds against purified kinases.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 10 µL of the compound dilutions to the wells of a 96-well plate. Include wells with DMSO only as a control.
-
Add 20 µL of a solution containing the purified kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (e.g., with [γ-³²P]ATP), fluorescence, or luminescence-based assays.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assays
MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with compounds as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2][3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.[2]
-
Calculate cell viability based on the luminescent signal relative to the control.
In Vivo Xenograft Tumor Model
This protocol describes the establishment and monitoring of human tumor xenografts in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a sterile solution, such as PBS or serum-free medium, at a concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL. The cell suspension may be mixed with an equal volume of Matrigel to enhance tumor formation.
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
GNF-7 and its analogs primarily function by inhibiting protein kinases, which are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below, generated using the DOT language, illustrate the key signaling pathways affected by these compounds.
Caption: GNF-7 inhibits Bcr-Abl, ACK1, and GCK, leading to the suppression of downstream pro-survival and proliferative signaling pathways.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors like GNF-7 and its analogs.
Conclusion
GNF-7 and its analogs represent a versatile class of kinase inhibitors with significant potential in oncology research. GNF-7 itself is a potent multi-kinase inhibitor with demonstrated efficacy against wild-type and mutant forms of Bcr-Abl, as well as other kinases like ACK1 and GCK. The development of analogs such as the pan-BRAF inhibitor SIJ1227 and the selective Lck inhibitor 7a highlights the tunability of the GNF-7 scaffold for achieving different selectivity profiles. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds. The use of less active analogs like YHJ0557 as negative controls is crucial for elucidating the specific mechanisms of action of the more potent derivatives. Future studies should continue to explore the structure-activity relationships of this chemical series to develop next-generation kinase inhibitors with improved efficacy and safety profiles.
References
GNF-7: A Comparative Analysis of its Therapeutic Window Against Other Kinase Inhibitors
A detailed examination of the preclinical data reveals a promising therapeutic window for the multi-kinase inhibitor GNF-7, particularly in the context of Bcr-Abl-driven leukemias and NRAS-mutant cancers. This guide provides a comparative analysis of GNF-7's performance against established Bcr-Abl inhibitors, supported by available experimental data and detailed methodologies.
GNF-7 is a potent, type-II kinase inhibitor targeting the Bcr-Abl fusion protein, including the clinically challenging T315I mutant. Beyond Bcr-Abl, GNF-7 demonstrates significant inhibitory activity against other kinases implicated in cancer progression, such as ACK1, GCK, and kinases involved in the RAS signaling pathway. This multi-targeted profile suggests a broad therapeutic potential but also necessitates a careful evaluation of its therapeutic window to ensure a favorable balance between efficacy and toxicity.
Comparative Efficacy and Selectivity
GNF-7 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values in the low nanomolar range. A direct comparison with other Bcr-Abl inhibitors highlights its efficacy, particularly against the T315I mutation, a common mechanism of resistance to first and second-generation inhibitors.
| Inhibitor | Target | IC50 (nM) - Wild-Type Bcr-Abl | IC50 (nM) - T315I Bcr-Abl | Other Key Targets |
| GNF-7 | Bcr-Abl (Type II) | 133 | 61 | ACK1 (25 nM), GCK (8 nM) |
| Imatinib | Bcr-Abl | ~250-1000 | >10,000 | c-Kit, PDGFR |
| Nilotinib | Bcr-Abl | <30 | >3000 | c-Kit, PDGFR |
| Dasatinib | Bcr-Abl | <1 | >500 | Src family kinases, c-Kit, PDGFR |
| Ponatinib | Bcr-Abl | ~0.4 | ~2 | VEGFR, FGFR, Src family kinases |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy
Preclinical studies in mouse xenograft models have substantiated the in vitro findings, demonstrating significant tumor growth inhibition and prolonged survival with GNF-7 treatment.
| Cancer Model | Animal Model | GNF-7 Dosing Regimen | Outcome |
| Bcr-Abl (T315I) Leukemia | Bioluminescent xenograft mouse model | 10-20 mg/kg, oral, daily | Effective tumor growth inhibition. |
| NRAS-mutant Leukemia | MOLT-3-luc+ xenograft in NSG mice | 7.5-15 mg/kg, oral, daily | Decreased disease burden and prolonged overall survival. |
| Ewing Sarcoma | Not specified | Not specified | Increased potency in TOP1-deficient cells. |
Therapeutic Window Comparison
The therapeutic window of a drug is the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. While comprehensive preclinical toxicology data for GNF-7, such as the Maximum Tolerated Dose (MTD), is not publicly available, a preliminary assessment of its therapeutic window can be inferred from the efficacious doses in animal models and compared to the established therapeutic windows of other Bcr-Abl inhibitors.
| Inhibitor | Efficacious Dose (mice, oral) | Approved Human Dose | Therapeutic Trough Concentration (Human Plasma) | Common Dose-Limiting Toxicities |
| GNF-7 | 7.5-20 mg/kg/day | Not Applicable | Not Applicable | Not Publicly Available |
| Imatinib | Not directly comparable | 400-800 mg/day | >1000 ng/mL | Myelosuppression, fluid retention, rash |
| Nilotinib | Not directly comparable | 300-400 mg twice daily | Variable | Myelosuppression, QT prolongation, pancreatitis, hepatotoxicity |
| Dasatinib | ~10 mg/kg/day | 100 mg once daily | Variable | Myelosuppression, pleural effusion, QT prolongation |
| Ponatinib | Not directly comparable | 15-45 mg once daily | Variable | Arterial occlusive events, hepatotoxicity, pancreatitis |
The oral bioavailability of GNF-7 in mice has been reported to be 36%, with a Cmax of 3616 nM and a half-life of 3.2 hours following a 20 mg/kg oral dose. This indicates that therapeutically relevant concentrations can be achieved in vivo at doses that are well-tolerated in the reported efficacy studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of Bcr-Abl and other kinases targeted by GNF-7.
Figure 2: General experimental workflow for preclinical evaluation of kinase inhibitors like GNF-7.
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of an inhibitor against Bcr-Abl kinase.
-
Reagents and Materials: Recombinant Bcr-Abl enzyme, kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, substrate peptide (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for Abl), GNF-7 and other inhibitors, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Mouse Xenograft Model of Leukemia (General Protocol)
This protocol outlines the general steps for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of an anti-leukemia compound.
-
Cell Culture: Culture human leukemia cells (e.g., MOLT-3 for NRAS-mutant leukemia or Ba/F3 cells expressing Bcr-Abl) in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.
-
Cell Implantation:
-
Harvest leukemia cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject a defined number of cells (e.g., 1-5 million cells) intravenously (tail vein injection) or subcutaneously into the mice.
-
-
Drug Administration:
-
Once tumors are established or a certain level of engraftment is reached (monitored by bioluminescence imaging or peripheral blood sampling), randomize the mice into treatment and control groups.
-
Administer GNF-7 or the vehicle control orally at the predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models).
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study or when tumors reach a predetermined size, euthanize the mice and collect tumors and organs for further analysis (e.g., histology, western blotting).
-
Perform a Kaplan-Meier survival analysis to compare the survival rates between the treatment and control groups.
-
Conclusion
GNF-7 emerges as a promising multi-kinase inhibitor with a distinct efficacy profile, particularly against the T315I Bcr-Abl mutation. While a definitive comparison of its therapeutic window is limited by the lack of public toxicology data, the available in vivo efficacy studies at well-tolerated doses suggest a favorable preclinical therapeutic index. Further investigation into its safety profile will be crucial for its potential clinical development. The comparative data presented in this guide provides a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.
Independent Validation of GNF7686's Anti-Chagas Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported activity of GNF7686, a novel inhibitor of Trypanosoma cruzi cytochrome b, with alternative compounds. The information presented is supported by experimental data from published, independent studies to aid in the evaluation and advancement of potential therapeutic agents for Chagas disease.
Executive Summary
This compound has been identified as a potent and selective inhibitor of the Trypanosoma cruzi cytochrome bc1 complex (complex III), a critical component of the parasite's mitochondrial respiratory chain. Independent validation studies have confirmed its mechanism of action and potent in vitro activity against the intracellular amastigote form of the parasite, which is responsible for the chronic stage of Chagas disease. This guide compares the reported efficacy of this compound with other known cytochrome b inhibitors, such as antimycin A, and a novel pyrrolopyrimidine series, providing a consolidated resource for researchers in the field.
Comparative Analysis of Anti-Trypanosomal Activity
The following table summarizes the in vitro activity of this compound and alternative compounds against Trypanosoma cruzi.
| Compound | Target | T. cruzi Assay Type | EC50 / IC50 (µM) | Selectivity / Cytotoxicity | Reference |
| This compound | Cytochrome b (Qi site) | Intracellular amastigote growth inhibition | 0.15 | No effect on mammalian cell proliferation up to 25 µM | [1] |
| T. cruzi complex III inhibition | IC50: 0.014 (14 nM) | - | [2] | ||
| Antimycin A | Cytochrome b (Qi site) | T. cruzi complex III inhibition | IC50: 0.014 (14 nM) | - | [2] |
| Pyrrolopyrimidine Cpd 2 | Cytochrome b | Intracellular amastigote growth inhibition | ~0.1 | Not specified | [3] |
Experimental Methodologies
Detailed protocols for the key assays used to validate the activity of this compound and comparable compounds are provided below.
T. cruzi Intracellular Amastigote Growth Inhibition Assay
This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular stage of the parasite.
-
Host Cells: NIH/3T3 fibroblasts are seeded in 96-well plates and incubated overnight.
-
Infection: Host cells are infected with tissue culture-derived T. cruzi trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Treatment: The infected cells are then incubated with serial dilutions of the test compound (e.g., this compound) for a defined period (e.g., 48-72 hours).
-
Quantification of Inhibition: The number of intracellular amastigotes is quantified. A common method involves fixing the cells and staining with a DNA dye (e.g., DAPI). High-content imaging and automated image analysis are then used to count the number of parasites per host cell. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[1]
T. cruzi Complex III (Cytochrome bc1) Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on its molecular target.
-
Preparation of Parasite Lysates: T. cruzi epimastigotes are harvested, washed, and lysed to release the mitochondrial fraction containing the cytochrome bc1 complex.
-
Assay Principle: The activity of complex III is measured by monitoring the reduction of cytochrome c. This is achieved by providing a substrate, decylubiquinol, which is oxidized by complex III, leading to the transfer of electrons to cytochrome c.
-
Measurement: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
Inhibition Analysis: The assay is performed in the presence of various concentrations of the inhibitor (e.g., this compound, Antimycin A). The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
Visualizing the Scientific Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound's activity and the targeted signaling pathway.
Caption: Experimental workflow for the identification and validation of this compound.
Caption: Inhibition of the T. cruzi electron transport chain by this compound.
References
- 1. Short-course combination treatment for experimental chronic Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease | PLOS Pathogens [journals.plos.org]
Comparative analysis of GNF7686's safety profile
Information regarding the safety profile of GNF7686 is not publicly available.
Extensive searches for "this compound" in scientific literature, patent databases, and clinical trial registries have yielded no specific information for a compound with this identifier. This indicates that this compound is likely a proprietary compound that has not been publicly disclosed or is an incorrect identifier.
Without access to any data regarding the chemical structure, mechanism of action, or preclinical or clinical studies of this compound, a comparative analysis of its safety profile cannot be conducted. It is therefore not possible to provide the requested comparison guides, data tables, experimental protocols, or visualizations.
For researchers, scientists, and drug development professionals seeking information on the safety of a particular compound, access to internal preclinical safety reports, investigator's brochures, or publications in peer-reviewed journals is typically required. Should information on this compound become publicly available in the future, a comparative safety analysis could be performed.
Safety Operating Guide
Navigating the Disposal of GNF7686: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Investigational Compound GNF7686
For researchers, scientists, and drug development professionals handling the novel compound this compound, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available in the search results, this guide provides a procedural framework based on established best practices for the disposal of hazardous laboratory chemicals. This compound has been identified as a small molecule inhibitor of Trypanosoma cruzi cytochrome b, a target for Chagas disease.[1][2][3] As a biologically active research compound, it must be treated as hazardous waste unless explicitly stated otherwise by the supplier's SDS.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. This involves a multi-step process of identification, segregation, containment, and transfer to a certified hazardous waste facility.
Key Disposal Steps:
-
Waste Identification and Classification: Treat this compound, and any materials contaminated with it (e.g., gloves, pipette tips, empty containers), as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected in a dedicated, properly labeled waste container.
-
Containment: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be kept securely closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound". Include the date when the first waste was added.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and any regulatory requirements.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed steps for the safe handling and disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Preparation: Before beginning any work that will generate this compound waste, ensure you have a designated and properly labeled hazardous waste container ready in a designated satellite accumulation area. Place the waste container in a secondary containment bin to mitigate potential spills.
-
Waste Collection (Solids):
-
Collect all solid waste contaminated with this compound, such as used gloves, weighing papers, and contaminated labware, in the designated solid hazardous waste container.
-
Do not overfill the container.
-
-
Waste Collection (Liquids):
-
Collect all liquid waste containing this compound in a designated liquid hazardous waste container.
-
Ensure the container is made of a material compatible with any solvents used with this compound.
-
Keep the container securely capped when not in use. A funnel should not be left in the opening.
-
-
Container Management:
-
Once the waste container is full, or if work with this compound is complete, securely seal the container.
-
Ensure the hazardous waste label is complete and accurate, including the full chemical name and an estimate of the quantity.
-
-
Request for Disposal:
-
Move the sealed and labeled container to your laboratory's designated hazardous waste storage area, if applicable, or directly initiate a waste pickup request through your institution's EHS department.
-
Follow the specific online or paper-based system your institution uses for waste pickup requests.
-
-
Decontamination of Empty Containers:
-
Any container that held the pure this compound compound must be triple-rinsed with a suitable solvent.[4]
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.
-
After thorough rinsing, deface or remove the original label before disposing of the container as regular solid waste, if permitted by your institution.[5]
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Chemical Genomics to Identify Cytochrome b as a Novel Drug Target for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling GNF7686
Disclaimer: A specific Material Safety Data Sheet (MSDS) for GNF7686 is not publicly available. The following guidelines are based on established best practices for handling novel chemical compounds with unknown toxicological properties. It is imperative to obtain a substance-specific MSDS from the supplier before any handling, storage, or disposal of this compound. This document provides a framework for safe operations and should be supplemented by a thorough, institution-specific risk assessment.
Pre-Handling Safety and Logistics
Before working with this compound, a comprehensive risk assessment is mandatory. The following steps and considerations will guide you in establishing a safe operational plan.
1.1. Acquiring Safety Information:
Your primary responsibility is to obtain the official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound directly from the manufacturer or supplier.[1][2][3] This document will contain critical information regarding the compound's specific hazards, handling procedures, and emergency protocols.
1.2. Risk Assessment for Novel Compounds:
For a novel compound like this compound, it is prudent to assume it is hazardous until proven otherwise.[4] A risk assessment should be conducted to identify potential hazards and establish appropriate control measures. Key areas to evaluate include:
-
Route of Exposure: Inhalation, skin contact, eye contact, and ingestion.
-
Potential Health Effects: Acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.
-
Physical and Chemical Hazards: Flammability, reactivity, and explosivity.
A template for a risk assessment is provided below. This should be completed by the principal investigator and reviewed by the institution's Environmental Health and Safety (EHS) department.
| Risk Assessment for this compound | |
| Compound Name: | This compound |
| CAS Number (if known): | |
| Principal Investigator: | |
| Date of Assessment: | |
| Hazard Identification | Based on available data or assumptions for a novel compound |
| Potential Health Hazards: | |
| Potential Physical Hazards: | |
| Exposure Controls | Engineering controls, administrative controls, and PPE |
| Engineering Controls: | |
| Work Practices: | |
| Personal Protective Equipment: | |
| Emergency Procedures | Spill, exposure, and fire procedures |
| Spill Response: | |
| First Aid Measures: | |
| Fire Fighting Measures: | |
| Disposal Plan | Waste characterization and disposal method |
| Waste Classification: | |
| Disposal Procedure: |
1.3. Engineering Controls:
All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a designated area with appropriate engineering controls to minimize exposure.[4]
-
Fume Hood: A certified chemical fume hood is essential for all manipulations of this compound that could generate dust or aerosols.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A conservative approach to PPE is crucial when the hazards of a substance are not fully known.[5] The following table summarizes the recommended PPE for handling this compound.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Solid Compound | • Nitrile or neoprene gloves (double-gloving recommended) • Laboratory coat or gown • ANSI Z87.1-compliant safety glasses or goggles • Face shield if a splash hazard is present[4] |
| Preparing Solutions | • Nitrile or neoprene gloves • Laboratory coat • Safety glasses with side shields or chemical splash goggles[6] |
| In-vitro/In-vivo Experiments | • Appropriate gloves for the chemicals being used • Laboratory coat • Safety glasses |
Step-by-Step Operational Procedures
Adherence to standard operating procedures is critical for the safe handling of this compound.
3.1. Weighing and Aliquoting:
-
Preparation: Don personal protective equipment as outlined in the table above. Designate a specific area within a fume hood for weighing.
-
Handling: Use disposable weighing boats and spatulas to prevent cross-contamination.[5] Handle this compound carefully to minimize the generation of dust.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces. Dispose of all contaminated disposable materials as hazardous waste.
3.2. Solution Preparation:
-
Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.
-
Dissolving: In a fume hood, slowly add the solid this compound to the solvent to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[5]
4.1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[5]
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.[5]
4.2. Final Disposal:
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5]
Emergency Procedures
In the event of an emergency, follow these procedures and any institution-specific protocols.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and prevent others from entering. If the spill is small, and you are trained to do so, contain the spill with absorbent material. For large spills, or if you are unsure, contact your institution's EHS department immediately.[4] |
Hypothetical Signaling Pathway
The following diagram illustrates a generalized Fibroblast Growth Factor (FGF) signaling pathway, a common pathway involved in cellular processes that could be modulated by a research compound like this compound. The specific interactions of this compound with this or any other pathway need to be determined experimentally.
Caption: Hypothetical FGF signaling cascade.
References
- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. Finding Safety Data Sheets [fishersci.com]
- 3. ccohs.ca [ccohs.ca]
- 4. twu.edu [twu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
